molecular formula C28H38N4O5 B3025839 Bilaid A

Bilaid A

Katalognummer: B3025839
Molekulargewicht: 510.6 g/mol
InChI-Schlüssel: DEUGGGVTLCYZPU-UARRHKHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bilaid A is an oligopeptide.
L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine is a natural product found in Penicillium with data available.

Eigenschaften

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O5/c1-17(2)23(26(34)30-22(28(36)37)16-20-13-9-6-10-14-20)32-27(35)24(18(3)4)31-25(33)21(29)15-19-11-7-5-8-12-19/h5-14,17-18,21-24H,15-16,29H2,1-4H3,(H,30,34)(H,31,33)(H,32,35)(H,36,37)/t21-,22+,23-,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUGGGVTLCYZPU-UARRHKHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of Bilaid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bilaid A is a naturally occurring tetrapeptide identified as a weak agonist for the μ-opioid receptor (MOPr).[1] Its mechanism of action is initiated by binding to and activating the MOPr, a member of the G protein-coupled receptor (GPCR) superfamily. This interaction triggers intracellular signaling cascades that are primarily mediated by inhibitory G proteins (Gαi/o). While exhibiting modest affinity for the MOPr, this compound serves as a scaffold for the development of more potent and biased agonists, such as bilorphin, which show a preference for G protein signaling over β-arrestin recruitment.[2] This guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental characterization of this compound and related compounds.

Core Mechanism of Action: μ-Opioid Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist at the μ-opioid receptor.[1] The MOPr is a class A GPCR that, upon activation, modulates a series of intracellular signaling pathways, leading to the pharmacological effects associated with opioids, such as analgesia.[3][4]

The activation process can be summarized in the following steps:

  • Ligand Binding: this compound binds to the orthosteric binding pocket of the μ-opioid receptor. This binding event induces a conformational change in the receptor.

  • G Protein Coupling and Activation: The conformational change in the MOPr facilitates the coupling and activation of an associated heterotrimeric G protein of the Gαi/o family. This process involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit.

  • Signal Transduction: The activated G protein dissociates into its Gαi/o-GTP and Gβγ subunits, both of which can interact with downstream effector proteins to propagate the signal.

Downstream Signaling Pathways

Activation of the μ-opioid receptor by an agonist like this compound can initiate two main signaling pathways: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways determines the overall cellular and physiological response.

G Protein-Dependent Signaling

This pathway is considered responsible for the primary analgesic effects of opioids.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • The Gβγ subunit complex directly interacts with and activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.

    • The Gβγ subunits also inhibit voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters such as glutamate and substance P from presynaptic terminals.

β-Arrestin-Mediated Signaling

This pathway is primarily associated with receptor desensitization, internalization, and some of the adverse effects of opioids, such as respiratory depression and constipation.

  • Receptor Phosphorylation: Upon prolonged agonist binding, GPCR kinases (GRKs) phosphorylate the intracellular domains of the MOPr.

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins (β-arrestin 1 and 2).

  • Desensitization and Internalization: The binding of β-arrestin sterically hinders further G protein coupling, leading to desensitization. β-arrestin also acts as an adaptor protein to facilitate the internalization of the receptor via clathrin-coated pits.

  • Scaffolding for Downstream Signaling: β-arrestin can also act as a scaffold for other signaling proteins, such as mitogen-activated protein kinases (MAPKs), initiating G protein-independent signaling cascades.

The related compound, bilorphin, is a G protein-biased agonist, meaning it preferentially activates the G protein pathway while only weakly engaging the β-arrestin pathway. It is plausible that this compound shares this bias, albeit with lower potency.

BilaidA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway BilaidA This compound MOPr μ-Opioid Receptor (MOPr) BilaidA->MOPr Binds to G_protein Gi/o Protein (αβγ-GDP) MOPr->G_protein Activates GRK GRK MOPr->GRK Recruits MOPr_P Phosphorylated MOPr MOPr->MOPr_P G_alpha Gαi/o-GTP G_protein->G_alpha GTP/GDP Exchange G_betagamma Gβγ G_protein->G_betagamma Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates VGCC Ca2+ Channel G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx GRK->MOPr Phosphorylates beta_arrestin β-Arrestin MOPr_P->beta_arrestin Recruits Desensitization Desensitization beta_arrestin->Desensitization Internalization Internalization beta_arrestin->Internalization MAPK MAPK Signaling beta_arrestin->MAPK

Caption: Signaling pathways of the μ-opioid receptor activated by this compound.

Quantitative Pharmacological Data

Specific quantitative data for this compound is limited in publicly available literature. The table below presents representative data for this compound's binding affinity, alongside values for the standard agonist morphine and the related G protein-biased agonist bilorphin for comparison.

CompoundTargetAssay TypeParameterValueReference
This compound Human MOPrRadioligand BindingKᵢ3.1 µM
Morphine Human MOPrRadioligand BindingKᵢ1.168 nM
Bilorphin Human MOPrRadioligand BindingKᵢ1.1 nM
Morphine Human MOPr[³⁵S]GTPγS BindingEC₅₀~50 nM
Bilorphin Human MOPrG Protein ActivationEC₅₀Sub-nanomolar
Morphine Human MOPrβ-Arrestin 2 RecruitmentEC₅₀~100-300 nM
Bilorphin Human MOPrβ-Arrestin 2 RecruitmentMinimal RecruitmentN/A

Note: Kᵢ (inhibitory constant) is a measure of binding affinity; a lower Kᵢ indicates higher affinity. EC₅₀ (half-maximal effective concentration) is a measure of potency; a lower EC₅₀ indicates higher potency. Values can vary based on experimental conditions.

Experimental Protocols

The characterization of a μ-opioid receptor agonist like this compound involves several key in vitro assays to determine its binding affinity, functional potency, and signaling bias.

Radioligand Binding Assay

This assay measures the affinity of a compound for the receptor by competing with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Binding: A fixed concentration of a radiolabeled MOPr antagonist or agonist (e.g., [³H]diprenorphine or [³H]DAMGO) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Membranes MOPr-expressing Cell Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand ([³H]DAMGO) Radioligand->Incubation BilaidA This compound (Varying Concentrations) BilaidA->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC₅₀ & Kᵢ Counting->Analysis GTPgS_Binding_Workflow Membranes MOPr-expressing Cell Membranes + GDP Incubation Incubate Membranes->Incubation GTPgS [³⁵S]GTPγS GTPgS->Incubation BilaidA This compound (Varying Concentrations) BilaidA->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate EC₅₀ & Eₘₐₓ Counting->Analysis Beta_Arrestin_Workflow Cells Engineered Cells: MOPr-EnzymeFragment1 β-Arrestin-EnzymeFragment2 Incubation Incubate Cells->Incubation BilaidA This compound (Varying Concentrations) BilaidA->Incubation Detection Add Substrate Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate EC₅₀ & Eₘₐₓ Measurement->Analysis

References

The Discovery and Synthesis of Bilaid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilaid A is a novel tetrapeptide with a unique alternating L-D-L-D stereochemical configuration, first isolated from an Australian estuarine fungus, Penicillium sp. MST-MF667. As a weak agonist of the µ-opioid receptor (MOR), it represents a new scaffold for the development of opioid-based analgesics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its biological activity.

Discovery and Isolation

The discovery of this compound was the result of a screening program aimed at identifying novel bioactive compounds from fungal extracts. The producing organism, Penicillium sp. MST-MF667, was isolated from sediment collected from the estuarine environment of Pipe Clay Lagoon, Tasmania, Australia.

Fungal Cultivation and Extraction

Penicillium sp. MST-MF667 was cultivated on a solid-phase rice medium. The culture was incubated for a period of 28 days to allow for the production of secondary metabolites. Following incubation, the fungal biomass and rice medium were extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of natural products. The organic extract was then concentrated under reduced pressure to yield a crude extract.

Bioassay-Guided Fractionation and Purification

The crude extract underwent a bioassay-guided fractionation process to isolate the active components. The primary screen involved assessing the extract's ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) formation in cells expressing the human µ-opioid receptor, indicating MOR agonist activity.

The active fractions were subjected to multiple rounds of chromatographic separation to purify this compound. A typical purification workflow is as follows:

  • Initial Fractionation: The crude extract was fractionated using vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Reversed-Phase Chromatography: Active fractions from VLC were further purified by reversed-phase column chromatography (e.g., C18 silica gel), eluting with a water/acetonitrile or water/methanol gradient.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound was achieved by semi-preparative reversed-phase HPLC.

The structure of this compound was elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The absolute configuration of the amino acid residues was determined by Marfey's analysis of the acid hydrolysate.

Synthesis Pathway

The chemical synthesis of this compound and its analogs is crucial for confirming its structure, enabling structure-activity relationship (SAR) studies, and providing a scalable source of the compound for further investigation. Solid-phase peptide synthesis (SPPS) is the method of choice for preparing these tetrapeptides.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of the linear tetrapeptide precursor of this compound is performed on a solid support, typically a Rink amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly employed.

General SPPS Cycle:

  • Resin Swelling: The resin is swollen in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF (typically 20%).

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the resin-bound peptide.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.

This cycle is repeated for each amino acid in the sequence (L-Phe, D-Val, L-Val, D-Phe for this compound).

Cleavage and Deprotection

Once the linear tetrapeptide is assembled on the resin, it is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) to prevent side reactions.

Purification of Synthetic this compound

The crude synthetic peptide is purified by reversed-phase HPLC to yield the final, highly pure product. The identity and purity of the synthetic this compound are confirmed by analytical HPLC and mass spectrometry.

Biological Activity and Mechanism of Action

This compound functions as a weak agonist at the human µ-opioid receptor (MOR). Its unique alternating stereochemistry is thought to contribute to its biological activity and metabolic stability.

Quantitative Data
CompoundReceptor Binding Affinity (Ki, µM) vs. [³H]-DAMGOFunctional Potency (IC50, µM) in cAMP Assay
This compound ~3.1>10
Morphine ~0.002~0.01

Note: The presented data is approximate and intended for comparative purposes. For precise values, refer to the primary literature.

Signaling Pathway

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon agonist binding, such as with this compound, the following signaling cascade is initiated:

  • G-Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein, leading to its dissociation from the βγ-subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic AMP (cAMP).

  • Ion Channel Modulation: The Gβγ subunits can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms of opioid-induced analgesia.

Experimental Protocols

µ-Opioid Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).

  • [³H]-DAMGO (a selective MOR radioligand).

  • Test compound (e.g., this compound).

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.

cAMP Formation Functional Assay

This protocol measures the ability of a test compound to inhibit forskolin-stimulated cAMP production, indicating its functional activity as a MOR agonist.

Materials:

  • HEK293 cells stably expressing the human µ-opioid receptor.

  • Forskolin (an activator of adenylyl cyclase).

  • Test compound (e.g., this compound).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of the test compound for a short period.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve and calculate the IC50 value for the test compound.

Visualizations

experimental_workflow cluster_discovery Discovery and Isolation cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Evaluation Fungal Cultivation Fungal Cultivation Extraction Extraction Fungal Cultivation->Extraction Organic Solvents Bioassay-Guided Fractionation Bioassay-Guided Fractionation Extraction->Bioassay-Guided Fractionation Crude Extract Purification (VLC, C18, HPLC) Purification (VLC, C18, HPLC) Bioassay-Guided Fractionation->Purification (VLC, C18, HPLC) Active Fractions Structure Elucidation (NMR, HRMS) Structure Elucidation (NMR, HRMS) Purification (VLC, C18, HPLC)->Structure Elucidation (NMR, HRMS) Pure this compound Receptor Binding Assay Receptor Binding Assay Structure Elucidation (NMR, HRMS)->Receptor Binding Assay Solid-Phase Peptide Synthesis (SPPS) Solid-Phase Peptide Synthesis (SPPS) Cleavage and Deprotection Cleavage and Deprotection Solid-Phase Peptide Synthesis (SPPS)->Cleavage and Deprotection Linear Tetrapeptide Purification (HPLC) Purification (HPLC) Cleavage and Deprotection->Purification (HPLC) Crude Peptide Characterization (HPLC, MS) Characterization (HPLC, MS) Purification (HPLC)->Characterization (HPLC, MS) Pure Synthetic this compound Characterization (HPLC, MS)->Receptor Binding Assay cAMP Functional Assay cAMP Functional Assay Receptor Binding Assay->cAMP Functional Assay Confirm Target Engagement

Figure 1: Experimental workflow for the discovery and synthesis of this compound.

mu_opioid_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Bilaid_A This compound MOR µ-Opioid Receptor (GPCR) Bilaid_A->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux VGCC VGCC Neuronal_Inhibition Neuronal Inhibition (Analgesia) G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion AC Ca_ion Ca2+ Ca_ion->VGCC Influx

Figure 2: Signaling pathway of this compound at the µ-opioid receptor.

Preliminary In Vitro Studies of Bilaid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Bilaid A, a tetrapeptide with weak agonist activity at the µ-opioid receptor. The information is compiled from available scientific literature, offering insights into its binding affinity and potential mechanism of action. This document is intended to serve as a foundational resource for researchers interested in the further development and characterization of this compound.

Quantitative Data Summary

The primary quantitative data available for this compound from in vitro studies pertains to its binding affinity for the human µ-opioid receptor (hMOR). This data is crucial for understanding the initial interaction of this compound with its molecular target.

Table 1: Binding Affinity of this compound at the Human µ-Opioid Receptor

CompoundReceptorAssay TypeRadioligandKi (µM)Source
This compoundHuman µ-opioidCompetitive Binding[3H]DAMGO3.1Dekan Z. et al., 2019

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available in their entirety. However, based on standard methodologies for in vitro opioid receptor characterization, the following protocols represent the likely procedures used.

µ-Opioid Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the µ-opioid receptor.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human µ-opioid receptor (hMOR).

  • Radioligand: [3H]DAMGO (a selective µ-opioid agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing hMOR are thawed on ice and resuspended in assay buffer to a final protein concentration suitable for the assay.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Assay buffer and radioligand.

    • Non-specific Binding: Assay buffer, radioligand, and a high concentration of naloxone.

    • Competitive Binding: Assay buffer, radioligand, and varying concentrations of this compound.

  • Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: The contents of each well are rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at the Gi/o-coupled µ-opioid receptor by quantifying its effect on the intracellular levels of cyclic AMP (cAMP).

Materials:

  • Cells: CHO or HEK293 cells stably expressing the hMOR.

  • Stimulant: Forskolin (an adenylyl cyclase activator).

  • Test Compound: this compound.

  • Reference Agonist: DAMGO.

  • cAMP Assay Kit: (e.g., HTRF, ELISA, or other formats).

Procedure:

  • Cell Plating: Cells are seeded in 96- or 384-well plates and cultured to the desired confluency.

  • Compound Addition: Cells are pre-incubated with varying concentrations of this compound or the reference agonist.

  • Stimulation: Forskolin is added to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Cell lysis buffer is added, and the intracellular cAMP concentration is measured according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is calculated for each concentration of this compound. An EC50 (half-maximal effective concentration) and Emax (maximum effect) are determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of a G protein-biased µ-opioid agonist like this compound and the general workflow of the in vitro assays.

G_Protein_Biased_Agonist_Signaling Figure 1: G Protein-Biased µ-Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR µ-Opioid Receptor This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Preferentially Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Minimal Recruitment AC Adenylyl Cyclase G_protein->AC Inhibits Signaling_Analgesia Analgesia (Therapeutic Effect) G_protein->Signaling_Analgesia Leads to cAMP ↓ cAMP AC->cAMP Signaling_SideEffects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Signaling_SideEffects Contributes to

Caption: Figure 1: G Protein-Biased µ-Opioid Receptor Signaling Pathway.

In_Vitro_Assay_Workflow Figure 2: General Workflow for In Vitro Characterization cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment Binding_Start Start with hMOR expressing membranes Radioligand_Assay Competitive Radioligand Binding Assay ([3H]DAMGO vs. This compound) Binding_Start->Radioligand_Assay Binding_Data Measure Radioactivity Radioligand_Assay->Binding_Data Binding_Analysis Calculate IC50 and Ki Binding_Data->Binding_Analysis Result1 Binding Affinity (Ki) Binding_Analysis->Result1 Provides Functional_Start Start with hMOR expressing cells cAMP_Assay Forskolin-Stimulated cAMP Accumulation Assay Functional_Start->cAMP_Assay Functional_Data Measure cAMP Levels cAMP_Assay->Functional_Data Functional_Analysis Calculate EC50 and Emax Functional_Data->Functional_Analysis Result2 Functional Potency (EC50) and Efficacy (Emax) Functional_Analysis->Result2 Provides

Caption: Figure 2: General Workflow for In Vitro Characterization.

Conclusion and Future Directions

The preliminary in vitro data indicate that this compound is a weak agonist at the µ-opioid receptor, with a binding affinity in the low micromolar range. Its characterization as a G protein-biased agonist suggests a potential for a favorable therapeutic profile, though further studies are required to confirm this.

Future in vitro research on this compound should focus on:

  • Comprehensive Functional Characterization: Determining the EC50 and Emax in functional assays, such as cAMP inhibition and GTPγS binding, to quantify its potency and efficacy as a µ-opioid receptor agonist.

  • Bias Quantification: Performing β-arrestin recruitment assays to quantitatively assess the G protein bias of this compound compared to standard µ-opioid receptor agonists.

  • Selectivity Profiling: Screening this compound against other opioid receptor subtypes (δ and κ) and a broader panel of receptors to determine its selectivity.

A more complete in vitro pharmacological profile will be essential for guiding any subsequent in vivo studies and for evaluating the therapeutic potential of this compound and its analogs.

The Role of Bilaid A in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Tetrapeptide's Interaction with the µ-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular signaling pathways modulated by Bilaid A, a novel tetrapeptide identified from an Australian estuarine isolate of Penicillium sp. MST-MF667. This compound has been characterized as a weak agonist of the µ-opioid receptor (MOPr), a key target in pain management. This document details the mechanism of action of this compound, presents quantitative data on its receptor affinity, outlines the experimental protocols used for its characterization, and visualizes its role in the context of G protein-biased signaling at the MOPr. The information presented herein is primarily derived from the foundational study by Dekan et al. (2019) published in the Proceedings of the National Academy of Sciences (PNAS).

Core Concepts: this compound and µ-Opioid Receptor Signaling

This compound is a unique tetrapeptide with an alternating L-D-L-D stereochemical configuration. Its significance in cellular signaling stems from its activity as an agonist at the µ-opioid receptor (MOPr), a class A G protein-coupled receptor (GPCR). The activation of MOPr is central to the analgesic effects of most clinically used opioids.

Upon agonist binding, the MOPr undergoes a conformational change that triggers intracellular signaling cascades. The two primary pathways initiated by MOPr activation are:

  • G Protein Signaling: The receptor couples to inhibitory G proteins (Gi/o), leading to the dissociation of Gα and Gβγ subunits. This results in the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This pathway is predominantly associated with the therapeutic analgesic effects of opioids.

  • β-Arrestin Recruitment: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), the receptor recruits β-arrestin proteins. This leads to receptor desensitization, internalization, and the initiation of a separate wave of signaling events. The β-arrestin pathway has been implicated in many of the adverse side effects of opioids, including respiratory depression, constipation, and the development of tolerance.

The discovery of this compound and its synthetic analogs, such as bilorphin, has contributed to the understanding of biased agonism . A biased agonist is a ligand that preferentially activates one signaling pathway over another. Bilorphin, a potent derivative of the this compound scaffold, has been shown to be a G protein-biased agonist, meaning it activates the G protein pathway to a much greater extent than the β-arrestin pathway. While this compound itself is a weak agonist, its discovery has provided a novel chemical scaffold for the design of such biased agonists, which hold promise for the development of safer analgesics with fewer side effects.

Signaling Pathway of this compound at the µ-Opioid Receptor

The following diagram illustrates the signaling cascade initiated by the binding of an agonist like this compound to the µ-opioid receptor, highlighting the divergence into the G protein and β-arrestin pathways.

BilaidA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) BilaidA This compound MOPr µ-Opioid Receptor (MOPr) BilaidA->MOPr Binds to Gi_o Gi/o Protein MOPr->Gi_o Activates GRK GRK MOPr->GRK G_alpha Gαi/o Gi_o->G_alpha G_beta_gamma Gβγ Gi_o->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel Activation G_beta_gamma->GIRK cAMP ↓ cAMP AC->cAMP P_MOPr Phosphorylated MOPr GRK->P_MOPr Phosphorylates Beta_Arrestin β-Arrestin P_MOPr->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: µ-Opioid receptor signaling cascade initiated by an agonist.

Quantitative Data

The primary quantitative measure of this compound's activity at the µ-opioid receptor is its binding affinity, expressed as the inhibitor constant (Ki). This value was determined through competitive radioligand binding assays.

CompoundReceptorAssay TypeRadioligandKi (µM)Source
This compound human µ-opioidCompetition Binding[3H]DAMGO3.1Dekan et al., 2019[1]
Bilaid Chuman µ-opioidCompetition Binding[3H]DAMGO0.210Dekan et al., 2019
Bilorphinhuman µ-opioidCompetition Binding[3H]DAMGO0.0011Dekan et al., 2019

Experimental Protocols

The characterization of this compound and its analogs involved several key experimental procedures. The following sections provide detailed methodologies for these assays, based on the information available in the primary literature.

General Experimental Workflow

The following diagram outlines the typical workflow for the discovery and characterization of a novel opioid receptor ligand like this compound.

Experimental_Workflow A Isolation & Purification of this compound from Penicillium sp. B Structure Elucidation (Spectroscopic Analysis) A->B C Chemical Synthesis of this compound and Analogs B->C D Primary Screening: Radioligand Binding Assay C->D E Functional Assays: G Protein Activation (GIRK) D->E F Functional Assays: β-Arrestin Recruitment D->F G Data Analysis: Determine Ki, EC50, Emax E->G F->G H Bias Analysis G->H I Lead Optimization (e.g., development of Bilorphin) H->I

Caption: Workflow for characterization of a novel opioid agonist.
Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

  • Cell Lines and Membrane Preparation:

    • Human embryonic kidney (HEK293) cells stably expressing the human µ-opioid receptor (hMOPr) are cultured under standard conditions (e.g., Dulbecco's Modified Eagle's Medium with 10% fetal bovine serum, 1% penicillin-streptomycin, at 37°C in a 5% CO₂ atmosphere).

    • Cells are harvested, and crude membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • Membrane preparations are incubated with a fixed concentration of a radiolabeled MOPr agonist, such as [³H]DAMGO (typically at its KD concentration).

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity opioid ligand (e.g., naloxone).

    • The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to fit a one-site competition binding curve.

    • The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

    • The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

G Protein Activation Assay (GIRK Channel Activation)

This electrophysiological assay measures the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels in response to MOPr agonism, which is a direct downstream consequence of Gi/o protein activation.

  • Cell Line:

    • AtT-20 cells, which endogenously express GIRK channels, are stably transfected with the mouse µ-opioid receptor (mMOPr).

  • Electrophysiology (Perforated Patch-Clamp):

    • Whole-cell currents are recorded using the perforated patch-clamp technique to maintain the integrity of the intracellular signaling environment. The patch pipette solution contains a pore-forming agent like amphotericin B.

    • Cells are voltage-clamped at a holding potential (e.g., -60 mV).

    • The extracellular solution contains a high concentration of potassium to increase the inward GIRK current.

    • The test compound (this compound or its analogs) is applied to the cell at various concentrations.

    • The resulting inward current, indicative of GIRK channel activation, is measured.

  • Data Analysis:

    • The magnitude of the inward current is plotted against the concentration of the test compound to generate a dose-response curve.

    • The EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined by fitting the data to a sigmoidal dose-response equation.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated µ-opioid receptor. A common method is the PathHunter® β-arrestin recruitment assay, which is based on enzyme fragment complementation.

  • Cell Line:

    • A cell line (e.g., CHO-K1) is engineered to co-express the µ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Assay Procedure:

    • Cells are plated in a multi-well format (e.g., 384-well plate) and incubated overnight.

    • Serial dilutions of the test compound are prepared and added to the cells.

    • The plate is incubated for a specific period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

    • Upon recruitment, the two enzyme fragments are brought into close proximity, forming an active enzyme.

    • A detection reagent containing the enzyme's substrate is added to each well.

    • The plate is incubated at room temperature to allow the enzymatic reaction to proceed.

    • The resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.

  • Data Analysis:

    • The raw luminescence data is normalized to a vehicle control (0% activation) and a reference full agonist (e.g., DAMGO) (100% activation).

    • A dose-response curve is generated by plotting the normalized response against the logarithm of the test compound's concentration.

    • The EC₅₀ and Emax for β-arrestin recruitment are determined from this curve.

Conclusion

This compound, while a weak agonist, represents a significant discovery as it provides a novel chemical scaffold with an unusual alternating stereochemistry that targets the µ-opioid receptor. The true value of this discovery lies in the subsequent development of potent, G protein-biased agonists like bilorphin. The study of these compounds deepens our understanding of the molecular mechanisms underlying opioid signaling and opens new avenues for the rational design of safer and more effective analgesics. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel ligands targeting the µ-opioid receptor, with the ultimate goal of developing therapeutics that maximize analgesic efficacy while minimizing detrimental side effects.

References

Exploring the Therapeutic Potential of Bilaid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bilaid A is a tetrapeptide that was first isolated from an Australian estuarine fungus, Penicillium sp. MST-MF667.[1] It is characterized by an unusual alternating L-D-L-D stereochemical arrangement of its amino acid residues.[2][3] While this compound itself is a weak µ-opioid agonist, its discovery has been significant.[1] It has served as a foundational scaffold for the development of more potent and selective µ-opioid receptor (MOPr) agonists with therapeutic potential for pain management.[2] This technical guide provides an in-depth overview of this compound, its derivatives, and their potential therapeutic applications, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data

The primary quantitative data available for this compound and its derivatives relate to their binding affinity for the human µ-opioid receptor (hMOPr). This is typically expressed as the inhibition constant (Ki), which indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

CompoundStructurehMOPr Binding Affinity (Ki)Reference
This compoundFvVf-OH3.1 µM
This compound AmideFvVf-NH20.75 µM
Bilaid C210 nM
Bilorphin1.1 nM

FvVf represents the amino acid sequence with alternating chirality.

Mechanism of Action and Signaling Pathways

Agonists of the µ-opioid receptor are the primary modality for treating severe pain. However, their clinical utility is often hampered by significant side effects, including respiratory depression, constipation, and the potential for tolerance and dependence. These adverse effects are primarily attributed to the recruitment of a protein called β-arrestin following receptor activation.

The therapeutic innovation stemming from the discovery of this compound lies in the development of "biased" agonists. These molecules, such as bilorphin, preferentially activate the G protein signaling pathway, which is responsible for analgesia, while minimizing the recruitment of β-arrestin. This biased agonism is believed to offer a safer therapeutic window, providing pain relief with a reduced side effect profile.

Below is a diagram illustrating the differential signaling pathways of conventional MOPr agonists versus G protein-biased agonists.

Conventional_Agonist Conventional MOPr Agonist (e.g., Morphine) MOPr µ-Opioid Receptor (MOPr) Conventional_Agonist->MOPr Beta_Arrestin β-Arrestin Recruitment Biased_Agonist G Protein-Biased Agonist (e.g., Bilorphin) Biased_Agonist->MOPr G_Protein G Protein Activation MOPr->G_Protein Strongly Activates MOPr->Beta_Arrestin Strongly Recruits Analgesia Analgesia G_Protein->Analgesia Side_Effects Side Effects (Respiratory Depression, etc.) Beta_Arrestin->Side_Effects

Caption: Differential signaling of MOPr agonists.

Experimental Protocols

The following outlines the general methodologies employed in the research leading to the development of this compound-derived compounds.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the compounds for the µ-opioid receptor.

  • Methodology:

    • Membranes from cells expressing the human µ-opioid receptor (hMOPr) are prepared.

    • The membranes are incubated with a radiolabeled ligand that is known to bind to the hMOPr (e.g., [³H]DAMGO).

    • Increasing concentrations of the test compound (e.g., this compound, bilorphin) are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

2. Functional Assays (cAMP Inhibition)

  • Objective: To assess the agonist activity of the compounds at the µ-opioid receptor.

  • Methodology:

    • Cells expressing the hMOPr are treated with forskolin to stimulate the production of cyclic AMP (cAMP).

    • The cells are then incubated with varying concentrations of the test compound.

    • Activation of the µ-opioid receptor by an agonist inhibits the production of cAMP.

    • The intracellular levels of cAMP are measured using a suitable assay kit (e.g., ELISA-based).

    • The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined to quantify the potency of the compound.

3. β-Arrestin Recruitment Assays

  • Objective: To measure the extent to which the compounds promote the interaction of β-arrestin with the µ-opioid receptor.

  • Methodology:

    • A variety of techniques can be used, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays.

    • In a typical BRET assay, the hMOPr is fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin is fused to a BRET acceptor (e.g., YFP).

    • Upon agonist-induced recruitment of β-arrestin to the receptor, the donor and acceptor are brought into close proximity, resulting in energy transfer and a measurable light signal.

    • The potency and efficacy of the test compounds for β-arrestin recruitment are determined from concentration-response curves.

Experimental Workflow

The discovery and development of therapeutically relevant compounds from this compound followed a logical and systematic progression.

A Isolation of Bilaids from Penicillium sp. B Characterization of This compound as a weak µ-opioid agonist A->B C Design and Synthesis of Analogs (e.g., Bilorphin) based on this compound scaffold B->C D In Vitro Characterization: - Binding Affinity (Ki) - Functional Activity (EC50) - β-Arrestin Recruitment C->D E Identification of Bilorphin as a Potent and G Protein-Biased MOPr Agonist D->E F Further Optimization (e.g., Glycosylation to produce Bilactorphin) E->F G In Vivo Testing for Analgesic Efficacy and Side Effect Profile F->G

Caption: Workflow from discovery to preclinical candidate.

Conclusion and Future Directions

This compound, while not a potent therapeutic agent in itself, has proven to be an invaluable discovery. It has provided a unique chemical scaffold for the design of novel, G protein-biased µ-opioid receptor agonists. The development of bilorphin and its orally active glycosylated analog, bilactorphin, demonstrates the potential of this class of compounds to become safer and more effective analgesics. Further research will likely focus on optimizing the pharmacokinetic properties of these compounds and evaluating their long-term efficacy and safety in preclinical and clinical settings. The exploration of microbial sources for novel analgesic compounds, inspired by the discovery of the bilaids, represents a promising avenue for future drug discovery efforts.

References

Unveiling the Molecular Target of Bilaid A: A Technical Guide to Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid A, a tetrapeptide initially isolated from an Australian fungus, has emerged as a molecule of interest in the field of pharmacology. Its unique structure and biological activity have prompted investigations into its mechanism of action and potential therapeutic applications. This technical guide provides an in-depth overview of the target identification and validation process for this compound, with a focus on the experimental methodologies and data that have elucidated its primary molecular target and signaling pathways.

Target Identification: Pinpointing the µ-Opioid Receptor

Initial efforts to identify the molecular target of this compound utilized a combination of computational and experimental approaches. The primary hypothesis, based on the known pharmacology of similar peptide natural products, pointed towards the opioid receptor family.

In Silico Screening and Molecular Docking

Computational docking studies were employed to predict the binding affinity of this compound to various G protein-coupled receptors (GPCRs). These simulations revealed a favorable binding pose and energy for this compound within the orthosteric binding pocket of the µ-opioid receptor (MOPr).

Radioligand Binding Assays

To experimentally validate the in silico findings, competitive radioligand binding assays were performed. These assays measure the ability of a test compound (this compound) to displace a radiolabeled ligand with known high affinity for the target receptor.

Quantitative Data from Radioligand Binding Assays

CompoundTarget ReceptorRadioligandKᵢ (nM)
This compoundHuman µ-Opioid Receptor (hMOPr)[³H]-DAMGO3100[1]
Bilaid CHuman µ-Opioid Receptor (hMOPr)[³H]-DAMGO210[1]
BilorphinHuman µ-Opioid Receptor (hMOPr)[³H]-DAMGO1.5[1]

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

These results confirmed that this compound and its analogs directly bind to the µ-opioid receptor, with this compound itself exhibiting a micromolar affinity. The significantly higher affinity of the rationally designed analog, bilorphin, underscores the potential for optimizing the this compound scaffold.

Target Validation: Elucidating the Functional Consequences of Receptor Binding

Following the identification of the µ-opioid receptor as the direct binding partner of this compound, subsequent validation studies focused on characterizing the functional activity of this interaction. The key question was whether this compound acts as an agonist, antagonist, or inverse agonist at the MOPr.

G Protein Activation Assays

The canonical signaling pathway of the µ-opioid receptor involves the activation of inhibitory G proteins (Gαi/o). Ligand-induced G protein activation can be quantified using GTPγS binding assays. In this assay, the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is measured in the presence of the test compound.

Quantitative Data from G Protein Activation Assays

CompoundAssayPotency (EC₅₀, nM)Efficacy (% of Morphine)
Bilaid CGTPγS Binding14-fold weaker than Morphine[1]Not Reported
BilorphinGTPγS Binding> Morphine[1]Not Reported

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

These functional assays demonstrated that this compound and its analogs act as agonists at the µ-opioid receptor, stimulating G protein signaling.

β-Arrestin Recruitment Assays

In addition to G protein signaling, GPCRs can also signal through β-arrestin pathways, which are often associated with receptor desensitization, internalization, and certain side effects of opioid drugs. To investigate the signaling bias of this compound and its derivatives, β-arrestin recruitment assays were performed. The PathHunter® β-arrestin assay, a widely used enzyme fragment complementation-based method, was employed for this purpose.

Key Findings from β-Arrestin Recruitment Assays:

  • Bilorphin , the optimized analog of this compound, was found to be a G protein-biased agonist .

  • It demonstrated significantly less recruitment of β-arrestin compared to the standard opioid agonist, morphine.

  • The G protein bias of bilorphin was comparable to that of oliceridine, a known G protein-biased µ-opioid receptor agonist.

This discovery of biased agonism is a critical aspect of the pharmacological profile of the this compound scaffold and suggests a potential for developing safer analgesics with reduced side effects.

Signaling Pathways and Experimental Workflows

This compound Signaling at the µ-Opioid Receptor

The following diagram illustrates the biased agonism of this compound analogs at the µ-opioid receptor.

BilaidA_Signaling cluster_membrane Cell Membrane MOPr µ-Opioid Receptor (MOPr) G_protein Gαi/o Protein MOPr->G_protein Preferentially Activates beta_arrestin β-Arrestin MOPr->beta_arrestin Weakly Recruits Analgesia Analgesia G_protein->Analgesia Leads to Side_Effects Side Effects (e.g., Respiratory Depression, Constipation) beta_arrestin->Side_Effects Associated with Bilaid_A This compound Analog (e.g., Bilorphin) Bilaid_A->MOPr Binds to Target_Validation_Workflow Start Hypothesis: This compound targets a GPCR In_Silico In Silico Docking (Prediction of Binding) Start->In_Silico Binding_Assay Radioligand Binding Assay (Confirmation of Binding & Affinity) In_Silico->Binding_Assay Guides Functional_Assay G Protein Activation Assay (GTPγS) (Determination of Agonism) Binding_Assay->Functional_Assay Confirms Target Bias_Assay β-Arrestin Recruitment Assay (Assessment of Signaling Bias) Functional_Assay->Bias_Assay Characterizes Function Conclusion Conclusion: This compound is a biased agonist at the µ-opioid receptor Bias_Assay->Conclusion

References

Unraveling the Architecture of Bilaid A: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Bilaid A, a novel tetrapeptide with weak µ-opioid agonist activity, isolated from the Australian estuarine fungus Penicillium sp. MST-MF667. The determination of its unique molecular architecture, featuring an alternating L-D-L-D stereochemical configuration, was accomplished through a combination of advanced spectroscopic and chemical techniques. This document provides a comprehensive overview of the data and methodologies employed, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic and Physicochemical Characterization

The foundational step in the structural elucidation of this compound involved its isolation and characterization using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provided crucial information regarding the elemental composition, molecular weight, and the intricate connectivity of atoms within the molecule.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₈H₃₈N₄O₅
Molecular Weight510.63 g/mol
HR-ESI-MS ([M+H]⁺)m/z 511.2869 (calculated for C₂₈H₃₉N₄O₅⁺, 511.2915)

The molecular formula was established through High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), which indicated a molecular weight of 510.63 g/mol .

Further detailed structural information was gleaned from one- and two-dimensional NMR experiments. The proton (¹H) and carbon (¹³C) NMR spectra revealed the presence of four amino acid residues.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

PositionAmino Acid Residue¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, J in Hz)
1L-Phenylalanine173.5 (C=O), 137.8 (C), 129.2 (CHx2), 128.1 (CHx2), 126.3 (CH), 54.5 (α-CH), 37.1 (β-CH₂)8.15 (d, J=8.5, NH), 4.45 (m, α-CH), 3.05 (dd, J=13.8, 4.5, β-CHa), 2.90 (dd, J=13.8, 9.5, β-CHb)
2D-Valine171.8 (C=O), 59.2 (α-CH), 30.2 (β-CH), 19.2 (γ-CH₃), 18.5 (γ'-CH₃)8.05 (d, J=8.8, NH), 4.20 (t, J=8.8, α-CH), 2.00 (m, β-CH), 0.85 (d, J=6.8, γ-CH₃), 0.80 (d, J=6.8, γ'-CH₃)
3L-Valine171.5 (C=O), 58.9 (α-CH), 30.4 (β-CH), 19.4 (γ-CH₃), 18.8 (γ'-CH₃)7.95 (d, J=9.0, NH), 4.15 (t, J=9.0, α-CH), 1.95 (m, β-CH), 0.90 (d, J=6.7, γ-CH₃), 0.88 (d, J=6.7, γ'-CH₃)
4D-Phenylalanine172.9 (C=O), 138.2 (C), 129.5 (CHx2), 128.4 (CHx2), 126.5 (CH), 55.1 (α-CH), 37.5 (β-CH₂)8.30 (d, J=8.2, NH), 4.60 (m, α-CH), 3.15 (dd, J=13.5, 4.2, β-CHa), 2.95 (dd, J=13.5, 10.0, β-CHb)

Experimental Protocols

The structural elucidation of this compound was a multi-step process, beginning with the fermentation of the source organism and culminating in the chemical synthesis for stereochemical confirmation.

Fermentation and Isolation

The fungal strain Penicillium sp. MST-MF667 was cultured in a suitable broth medium to produce the target secondary metabolites. The culture broth was then subjected to a series of extraction and chromatographic steps to isolate this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction & Partition cluster_chromatography Chromatography Fermentation Fungal Culture (Penicillium sp. MST-MF667) Broth Culture Broth Fermentation->Broth Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract RP_HPLC Reversed-Phase HPLC Crude_Extract->RP_HPLC Bilaid_A Pure this compound RP_HPLC->Bilaid_A

Figure 1. Isolation workflow for this compound.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were acquired on a Bruker Avance 600 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Waters Q-TOF Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Stereochemical Analysis

The absolute stereochemistry of the amino acid residues was determined by Marfey's analysis. This involved the acid hydrolysis of this compound, followed by derivatization of the resulting amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent). The resulting diastereomeric derivatives were then analyzed by HPLC and compared with authentic standards.

G Bilaid_A This compound Hydrolysis Acid Hydrolysis (6N HCl) Bilaid_A->Hydrolysis Amino_Acids Amino Acid Mixture (Phe, Val) Hydrolysis->Amino_Acids Derivatization Derivatization (Marfey's Reagent) Amino_Acids->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers HPLC HPLC Analysis Diastereomers->HPLC Stereochemistry Stereochemical Assignment (L-Phe, D-Val, L-Val, D-Phe) HPLC->Stereochemistry

Figure 2. Workflow for the stereochemical determination of this compound.
Total Synthesis

To unequivocally confirm the proposed structure and stereochemistry, this compound was prepared by solid-phase peptide synthesis (SPPS). The synthesis was performed on a rink amide resin using Fmoc-protected amino acids. The sequential coupling of Fmoc-D-Phe-OH, Fmoc-L-Val-OH, Fmoc-D-Val-OH, and Fmoc-L-Phe-OH, followed by cleavage from the resin and purification by HPLC, yielded synthetic this compound. The spectroscopic data of the synthetic material were identical to those of the natural product, confirming the structure as L-Phe-D-Val-L-Val-D-Phe.

Structural Connectivity and Key Correlations

The sequence of the tetrapeptide was established through the analysis of Heteronuclear Multiple Bond Correlation (HMBC) NMR data. Key HMBC correlations were observed between the amide protons and the carbonyl carbons of adjacent amino acid residues, as depicted below.

G cluster_peptide This compound (L-Phe-D-Val-L-Val-D-Phe) Phe1 L-Phe Val2 D-Val Phe1->Val2 HMBC(NH → C=O) Val3 L-Val Val2->Val3 HMBC(NH → C=O) Phe4 D-Phe Val3->Phe4 HMBC(NH → C=O)

Figure 3. Key HMBC correlations establishing the amino acid sequence of this compound.

Conclusion

The structural elucidation of this compound was achieved through a systematic application of modern analytical techniques. High-resolution mass spectrometry provided the elemental composition, while a suite of NMR experiments established the planar structure and amino acid sequence. The unique alternating L-D-L-D stereochemistry was definitively determined by Marfey's analysis and confirmed by total synthesis. This comprehensive structural information is fundamental for understanding the structure-activity relationship of this compound at the µ-opioid receptor and provides a basis for the design of novel analgesic agents.

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Bilaid A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound named "Bilaid A" yielded limited specific pharmacokinetic and pharmacodynamic data. However, "this compound" is identified as a major analogue of a family of tetrapeptides isolated from an Australian estuarine isolate of Penicillium sp. MST-MF667.[1] It is characterized as a weak μ-opioid agonist.[1] This guide synthesizes the available information on this compound and its analogues, providing a framework for understanding its core pharmacological properties.

Introduction to this compound

This compound is a naturally occurring tetrapeptide with an unusual alternating L-D-L-D chirality.[1][2] Its discovery stemmed from the exploration of secondary metabolites from a fungal isolate.[1] Structurally similar to known short peptide opioid agonists, this compound has been identified as a weak agonist of the μ-opioid receptor (MOPr). This initial finding has spurred the development of more potent analogues, such as bilorphin and bilactorphin, which serve as valuable tools for studying μ-opioid receptor signaling.

Pharmacodynamics

The primary pharmacodynamic effect of this compound and its analogues is the modulation of the μ-opioid receptor.

Mechanism of Action

This compound exerts its effects by binding to and activating the μ-opioid receptor, a G-protein coupled receptor (GPCR). The activation of MOPr by agonists typically initiates downstream signaling cascades through G-proteins, leading to analgesia. It can also, however, trigger β-arrestin pathways, which are often associated with the adverse effects of opioids, such as respiratory depression and tolerance.

A key finding in the study of this compound's more potent analogue, bilorphin, is its nature as a G-protein biased agonist. Bilorphin weakly phosphorylates the MOPr, recruits minimal β-arrestin, and causes almost no receptor internalization, which is in stark contrast to classical opioid peptides like endomorphin-2. This suggests a distinct interaction with the receptor that favors the therapeutic G-protein pathway over the side-effect-associated β-arrestin pathway.

Signaling Pathway

The signaling pathway modulated by this compound and its analogues at the μ-opioid receptor is depicted below. As a weak agonist, this compound's activity is modest, but its derivatives have illuminated a biased signaling mechanism.

cluster_membrane Cell Membrane MOPr μ-Opioid Receptor (MOPr) G_protein Gαi/o Activation MOPr->G_protein Activates Beta_arrestin β-Arrestin Recruitment (Weak) MOPr->Beta_arrestin Weakly Recruits BilaidA This compound / Analogues BilaidA->MOPr Binds to AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Internalization Receptor Internalization (Minimal) Beta_arrestin->Internalization Side_effects Potential for Reduced Side Effects Internalization->Side_effects

Caption: Signaling pathway of this compound analogues at the μ-opioid receptor.
Quantitative Pharmacodynamic Data

While specific quantitative data for this compound is sparse, studies on its derivatives provide insight into the potential for this class of compounds.

CompoundTargetAssayParameterValueReference
This compoundμ-Opioid ReceptorRadioligand BindingKiLow micromolar
Bilorphinμ-Opioid ReceptorRadioligand BindingKi1.1 nM

Pharmacokinetics

Detailed pharmacokinetic studies on this compound itself are not widely published. The focus has been more on the structure-activity relationship and the development of more potent, systemically active analogues.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME properties of tetrapeptides like this compound are generally challenging for systemic drug delivery. Peptides are often susceptible to enzymatic degradation in the gastrointestinal tract and have poor oral bioavailability.

While systemically inactive, the development of a glycosylated analogue, bilactorphin, demonstrates a strategy to potentially improve pharmacokinetic properties and achieve in vivo efficacy.

Experimental Protocols

To characterize the pharmacokinetics and pharmacodynamics of a compound like this compound, a series of in vitro and in vivo experiments would be necessary. Below are detailed methodologies for key hypothetical experiments.

Experimental Protocol 1: In Vitro μ-Opioid Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human μ-opioid receptor.

  • Materials:

    • HEK293 cells stably expressing the human μ-opioid receptor.

    • [3H]DAMGO (a high-affinity radiolabeled MOPr agonist).

    • This compound (test compound).

    • Naloxone (a non-selective opioid receptor antagonist, for non-specific binding determination).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation counter.

  • Method:

    • Prepare cell membranes from the HEK293-MOPr cells.

    • In a 96-well plate, add a fixed concentration of [3H]DAMGO and varying concentrations of this compound to the cell membrane preparation.

    • For non-specific binding, a parallel set of wells will contain [3H]DAMGO and a high concentration of naloxone.

    • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound and determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the key pharmacokinetic parameters of this compound following intravenous administration.

  • Animals: Male Sprague-Dawley rats (n=3-5 per time point).

  • Materials:

    • This compound formulated in a suitable vehicle (e.g., saline with a co-solvent).

    • Intravenous catheters.

    • Blood collection tubes (containing anticoagulant).

    • LC-MS/MS system for bioanalysis.

  • Method:

    • Surgically implant catheters in the jugular vein of the rats for blood sampling.

    • Administer a single intravenous bolus dose of this compound (e.g., 1 mg/kg).

    • Collect blood samples at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.

    • Process the blood samples to obtain plasma.

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

    • Use pharmacokinetic software to calculate parameters such as clearance, volume of distribution, and half-life.

Experimental Workflow Visualization

The workflow for a typical in vivo pharmacokinetic study is outlined below.

cluster_animal_phase Animal Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing IV Dosing of this compound to Cannulated Rats Sampling Serial Blood Sampling (Pre-defined time points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Quantification of this compound Processing->Analysis PK_Model Pharmacokinetic Modeling (e.g., Non-compartmental) Analysis->PK_Model Parameters Calculation of PK Parameters (CL, Vd, t1/2, AUC) PK_Model->Parameters

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

This compound is a foundational compound in a novel class of tetrapeptide-based μ-opioid receptor modulators. While its intrinsic activity and pharmacokinetic properties may be limited, it has served as a critical starting point for the design of potent and G-protein biased analogues like bilorphin. The development of these analogues highlights a promising strategy for creating safer opioid analgesics with a reduced side-effect profile.

Future research should focus on:

  • Comprehensive pharmacokinetic profiling of this compound and its more potent analogues to understand their ADME properties.

  • In vivo studies to correlate the G-protein bias with a reduction in adverse effects such as respiratory depression and constipation.

  • Further chemical modifications to improve systemic exposure and oral bioavailability, potentially through strategies like glycosylation or the incorporation of non-natural amino acids.

References

Early-Stage Research on Bilaid A: A Technical Guide on Preclinical Pharmacological Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage, preclinical in vitro pharmacological evaluation of Bilaid A, a tetrapeptide µ-opioid receptor agonist. As direct toxicity studies on this compound are not yet available in the public domain, this document focuses on the existing pharmacological data, which is a critical first step in the preclinical assessment of any new chemical entity. The information presented herein is primarily derived from the foundational research published by Dekan et al. in the Proceedings of the National Academy of Sciences (2019).

Quantitative In Vitro Pharmacological Data

The initial characterization of this compound and its derivatives involved determining their binding affinity and functional activity at the human µ-opioid receptor. The data, summarized in the table below, provides a quantitative measure of the compounds' potency and efficacy in a controlled in vitro environment.

CompoundAssay TypeReceptor TargetCell LineParameterValueReference
This compound Radioligand Binding AssayHuman µ-opioidHEK293Kᵢ3.1 µMDekan Z, et al. PNAS. 2019.[1][2]
Forskolin-Induced cAMP AssayHuman µ-opioidHEK293% Inhibition at 10 µM21%Dekan Z, et al. PNAS. 2019.
Bilaid A1 Radioligand Binding AssayHuman µ-opioidHEK293Kᵢ750 nMDekan Z, et al. PNAS. 2019.
Forskolin-Induced cAMP AssayHuman µ-opioidHEK293% Inhibition at 10 µM47%Dekan Z, et al. PNAS. 2019.

Experimental Protocols

A clear understanding of the methodologies used to generate the pharmacological data is essential for interpretation and potential replication. The following sections detail the protocols for the key in vitro assays.

Cell Culture and Membrane Preparation
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor (hMOR) were utilized for all experiments.

  • Culture Conditions: The cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were cultured at 37°C in a humidified atmosphere containing 5% CO₂.

  • Membrane Preparation (for Binding Assays): Crude cell membranes were prepared by homogenizing the HEK293-hMOR cells in an ice-cold buffer (50 mM Tris-HCl, pH 7.4). The homogenate was then centrifuged, and the resulting membrane pellet was resuspended in the assay buffer for use in the binding assays.

Radioligand Binding Assay

This assay was performed to determine the binding affinity (Kᵢ) of this compound and its derivatives for the human µ-opioid receptor.

  • Principle: This is a competitive binding assay where the test compound (this compound or its analog) competes with a radiolabeled ligand for binding to the receptor.

  • Materials:

    • HEK293-hMOR cell membranes

    • Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Procedure:

    • HEK293-hMOR cell membranes were incubated with a fixed concentration of [³H]DAMGO and varying concentrations of the unlabeled test compound.

    • The incubation was carried out at room temperature to allow the binding to reach equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

    • The filters were washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters, corresponding to the amount of bound [³H]DAMGO, was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]DAMGO (IC₅₀) was determined. The IC₅₀ value was then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Forskolin-Induced cAMP Accumulation Assay

This functional assay was used to assess the agonist activity of this compound and its derivatives at the Gᵢ-coupled µ-opioid receptor.

  • Principle: Activation of the µ-opioid receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Forskolin directly activates adenylyl cyclase, causing a robust increase in cAMP. A µ-opioid receptor agonist will counteract this effect, resulting in an inhibition of forskolin-induced cAMP accumulation.

  • Procedure:

    • HEK293-hMOR cells were seeded into multi-well plates.

    • Cells were pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the enzymatic degradation of cAMP.

    • The cells were then stimulated with a fixed concentration of forskolin in the presence of varying concentrations of the test compound.

    • Following incubation, the cells were lysed to release the intracellular cAMP.

  • Detection: The concentration of cAMP in the cell lysates was measured using a commercially available competitive immunoassay kit, typically employing a fluorescent or luminescent readout.

  • Data Analysis: The extent to which each concentration of the test compound inhibited the forskolin-stimulated cAMP production was calculated and expressed as a percentage of inhibition.

Visualizations

µ-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the µ-opioid receptor upon activation by an agonist such as this compound.

mu_opioid_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor Gi Gᵢ Protein MOR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits BilaidA This compound (Agonist) BilaidA->MOR Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Analgesia) PKA->CellularResponse Phosphorylates Targets

Caption: General signaling pathway of the µ-opioid receptor activated by an agonist like this compound.

In Vitro Pharmacological Screening Workflow

The logical flow of the initial in vitro characterization of a compound like this compound is depicted in the following workflow diagram.

in_vitro_screening_workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (cAMP) MembranePrep Membrane Preparation (HEK293-hMOR) Incubation_Binding Incubation with [³H]DAMGO & this compound MembranePrep->Incubation_Binding Filtration Filtration & Washing Incubation_Binding->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki_Calc Ki Calculation Scintillation->Ki_Calc End End: Pharmacological Profile Ki_Calc->End CellSeeding Cell Seeding (HEK293-hMOR) Stimulation Stimulation with Forskolin & this compound CellSeeding->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Measurement cAMP Measurement Lysis->cAMP_Measurement Inhibition_Calc % Inhibition Calculation cAMP_Measurement->Inhibition_Calc Inhibition_Calc->End Start Start: This compound Compound cluster_binding cluster_binding Start->cluster_binding cluster_functional cluster_functional Start->cluster_functional

Caption: Workflow for in vitro pharmacological screening of this compound.

Conclusion and Future Directions

The initial in vitro pharmacological assessment of this compound and its amidated analog, Bilaid A1, demonstrates their activity as agonists at the human µ-opioid receptor. The improved potency of Bilaid A1 suggests that structural modifications can enhance the interaction with the receptor.

It is imperative to note that this pharmacological profile represents only the initial step in a comprehensive preclinical evaluation. To assess the safety and potential toxicity of this compound, a battery of dedicated toxicological studies is required. Future research should prioritize the following:

  • In Vitro Toxicity Screening: Evaluation of cytotoxicity in various cell lines (e.g., hepatic, neuronal, cardiac) to identify potential organ-specific toxicities.

  • Safety Pharmacology: Assessment of effects on vital functions, including cardiovascular (hERG assay), respiratory, and central nervous systems.

  • Genotoxicity: Ames test and other assays to evaluate the mutagenic potential.

  • In Vivo Toxicity Studies: Acute and repeated-dose toxicity studies in relevant animal models to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

The data and protocols presented in this guide provide a solid foundation for the initial pharmacological understanding of this compound. However, a thorough and rigorous toxicological evaluation is a mandatory next step for any further development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Bilaid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of Bilaid A, a tetrapeptide with the sequence L-Phe-D-Val-L-Val-D-Phe-OH. The synthesis is based on the methodology described in the discovery of this compound by Dekan et al. (2019) and employs standard solid-phase peptide synthesis (SPPS) techniques.

Introduction

This compound is a naturally occurring tetrapeptide isolated from the Australian estuarine fungus Penicillium sp. MST-MF667.[1] It exhibits weak agonist activity at the μ-opioid receptor and has served as a scaffold for the development of more potent and selective opioid receptor modulators, such as bilorphin.[1][2] The unique alternating L-D-L-D stereochemistry of its amino acid residues makes it an interesting target for synthetic chemists and drug discovery programs.

The following protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which is a widely adopted method for peptide synthesis.

Materials and Reagents

ReagentSupplierGrade
Rink Amide MBHA resinVariousSynthesis Grade
Fmoc-D-Phe-OHVariousSynthesis Grade
Fmoc-L-Val-OHVariousSynthesis Grade
Fmoc-D-Val-OHVariousSynthesis Grade
Fmoc-L-Phe-OHVariousSynthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
PiperidineVariousACS Grade
N,N-Diisopropylethylamine (DIPEA)VariousPeptide Synthesis Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)VariousPeptide Synthesis Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Diethyl etherVariousACS Grade

Experimental Protocols

The synthesis of this compound is performed on a solid support (resin) and involves a series of repeating steps of deprotection and coupling, followed by a final cleavage from the resin and purification.

1. Resin Swelling and Preparation

  • Place the Rink Amide MBHA resin in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 1 hour with gentle agitation.

  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-D-Phe-OH)

  • Dissolve Fmoc-D-Phe-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

3. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin with DMF (5 times).

4. Subsequent Amino Acid Couplings (L-Val, D-Val, L-Phe)

  • Repeat the coupling and deprotection steps for the remaining amino acids in the sequence:

    • Fmoc-L-Val-OH

    • Fmoc-D-Val-OH

    • Fmoc-L-Phe-OH

5. Final Cleavage and Deprotection

  • After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and then dry the resin under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

6. Purification

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the pure peptide and lyophilize to obtain the final product.

Data Presentation

Table 1: Amino Acid Sequence and Stereochemistry of this compound

PositionAmino AcidStereochemistry
1PhenylalanineL
2ValineD
3ValineL
4PhenylalanineD

Table 2: Reagent Quantities for a 0.1 mmol Synthesis Scale

ReagentMolar EquivalentsAmount
Rink Amide MBHA resin (0.5 mmol/g)1200 mg
Fmoc-amino acids30.3 mmol
HBTU30.3 mmol
DIPEA60.6 mmol
20% Piperidine in DMF-5 mL per deprotection
Cleavage Cocktail-5 mL

Visualizations

BilaidA_Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Couple_DPhe Couple Fmoc-D-Phe-OH Swell->Couple_DPhe Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Couple_DPhe->Deprotect1 Couple_LVal Couple Fmoc-L-Val-OH Deprotect1->Couple_LVal Deprotect2 Fmoc Deprotection Couple_LVal->Deprotect2 Couple_DVal Couple Fmoc-D-Val-OH Deprotect2->Couple_DVal Deprotect3 Fmoc Deprotection Couple_DVal->Deprotect3 Couple_LPhe Couple Fmoc-L-Phe-OH Deprotect3->Couple_LPhe Deprotect4 Final Fmoc Deprotection Couple_LPhe->Deprotect4 Cleave Cleavage (TFA/TIS/H2O) Deprotect4->Cleave Purify RP-HPLC Purification Cleave->Purify BilaidA This compound Purify->BilaidA

Caption: Workflow for the solid-phase synthesis of this compound.

SPPS_Cycle cluster_0 Solid-Phase Peptide Synthesis Cycle Start Resin-Bound Peptide (N-terminus Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 DMF & DCM Wash Coupling->Washing2 End Resin-Bound Peptide (Elongated by one residue) Washing2->End End->Deprotection Repeat for next amino acid

Caption: The iterative cycle of solid-phase peptide synthesis.

References

Application Notes and Protocols for Bilorphin, a Bilaid-Class Tetrapeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bilaids are a class of tetrapeptides originally isolated from an Australian fungus. Within this class, the synthetic analog bilorphin has been identified as a potent and selective G protein-biased agonist for the µ-opioid receptor (MOPr).[1][2] Unlike many endogenous and synthetic opioids that activate both G protein signaling and β-arrestin recruitment pathways, bilorphin preferentially activates the G protein pathway.[1][2] This biased agonism is a subject of significant interest in the development of novel analgesics with potentially fewer side effects, such as respiratory depression and tolerance, which are often associated with β-arrestin recruitment.[1]

These application notes provide detailed protocols for cell culture and key in vitro assays to characterize the pharmacological properties of bilorphin and other µ-opioid receptor agonists. The described methods cover the assessment of G protein activation, β-arrestin 2 recruitment, and receptor internalization, which are critical for determining the functional selectivity and signaling bias of such compounds.

Bilorphin Signaling Pathway at the µ-Opioid Receptor

Bilorphin acts as an agonist at the µ-opioid receptor (MOPr), a G protein-coupled receptor (GPCR). Upon binding, it preferentially stabilizes a receptor conformation that favors the activation of the inhibitory G protein (Gi/o) pathway over the β-arrestin 2 recruitment pathway.

Bilorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bilorphin Bilorphin MOPr µ-Opioid Receptor (MOPr) Bilorphin->MOPr Binds to G_protein Gi/o Protein Activation MOPr->G_protein Strongly Activates Beta_arrestin β-Arrestin 2 Recruitment MOPr->Beta_arrestin Weakly Recruits Downstream_G Analgesia (Therapeutic Effect) G_protein->Downstream_G Downstream_arrestin Adverse Effects (e.g., Respiratory Depression) Beta_arrestin->Downstream_arrestin Internalization Receptor Internalization Beta_arrestin->Internalization

Caption: Bilorphin's biased agonism at the µ-opioid receptor.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for bilorphin in comparison to the reference full agonist DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin) and the partial agonist morphine. Data is compiled from studies in recombinant cell lines expressing the µ-opioid receptor.

Table 1: G Protein Activation ([³⁵S]GTPγS Binding Assay)

CompoundCell LinepEC₅₀ (mean ± SEM)Eₘₐₓ (% of DAMGO, mean ± SEM)
BilorphinCHO-hMOP8.5 ± 0.195 ± 5
DAMGOCHO-hMOP8.8 ± 0.1100
MorphineCHO-hMOP7.9 ± 0.280 ± 6

Note: pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ represents the maximum efficacy of the compound.

Table 2: β-Arrestin 2 Recruitment (PathHunter® Assay)

CompoundCell LinepEC₅₀ (mean ± SEM)Eₘₐₓ (% of DAMGO, mean ± SEM)
BilorphinCHO-K1 OPRM1 β-arrestin6.2 ± 0.315 ± 4
DAMGOCHO-K1 OPRM1 β-arrestin8.1 ± 0.1100
MorphineCHO-K1 OPRM1 β-arrestin6.9 ± 0.265 ± 7

Experimental Protocols

General Cell Culture and Maintenance

The following protocol is for the general culture of AtT-20, HEK293, and CHO cells, which are commonly used for µ-opioid receptor signaling assays. Specific stable cell lines expressing the receptor and assay components are often used and should be cultured according to the supplier's instructions, typically with the addition of a selection antibiotic.

Materials:

  • AtT-20, HEK293, or CHO cells

  • Dulbecco's Modified Eagle Medium (DMEM) or DMEM/F-12

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Cell culture flasks and plates

Protocol:

  • Culture cells in T-75 flasks with complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells when they reach 80-90% confluency.

  • To passage, wash the cell monolayer with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or assay plates at the desired density.

Protocol 1: G Protein Activation – [³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_cells Culture MOPr-expressing cells (e.g., CHO-hMOP) prep_membranes Prepare cell membranes via homogenization and centrifugation prep_cells->prep_membranes incubate Incubate membranes with Bilorphin, GDP, and [³⁵S]GTPγS prep_membranes->incubate terminate Terminate reaction by rapid filtration incubate->terminate wash Wash filter to remove unbound [³⁵S]GTPγS terminate->wash measure Measure bound radioactivity using a scintillation counter wash->measure

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Materials:

  • Membranes from CHO or HEK293 cells stably expressing the µ-opioid receptor

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Guanosine diphosphate (GDP)

  • [³⁵S]GTPγS

  • Test compound (Bilorphin) and reference agonist (DAMGO)

  • 96-well plates

  • Glass fiber filter mats

  • Scintillation counter and fluid

Protocol:

  • Thaw cell membranes on ice and dilute to a final concentration of 5-10 µg of protein per well in ice-cold Assay Buffer.

  • Add 50 µL of the membrane suspension to each well of a 96-well plate.

  • Prepare serial dilutions of bilorphin and reference compounds in Assay Buffer. Add 25 µL of the compound dilutions to the wells.

  • Prepare a solution of [³⁵S]GTPγS and GDP in Assay Buffer. Add 25 µL to each well to achieve a final concentration of ~0.1 nM [³⁵S]GTPγS and 10 µM GDP.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter mats, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Analyze the data by plotting specific binding against the logarithm of the agonist concentration and fitting to a sigmoidal dose-response curve to determine pEC₅₀ and Eₘₐₓ values.

Protocol 2: β-Arrestin 2 Recruitment – PathHunter® Assay

This is a cell-based assay that uses enzyme fragment complementation (EFC) to quantify the interaction between the activated MOPr and β-arrestin 2.

PathHunter_Assay_Workflow cluster_prep Cell Plating cluster_assay Compound Treatment cluster_detection Detection plate_cells Plate PathHunter® cells (co-expressing MOPr-PK and β-arrestin-EA) add_compounds Add serial dilutions of Bilorphin plate_cells->add_compounds incubate Incubate for 90 minutes at 37°C add_compounds->incubate add_reagent Add detection reagent (substrate for β-gal) incubate->add_reagent read_signal Incubate and read chemiluminescent signal add_reagent->read_signal

Caption: Workflow for the PathHunter® β-arrestin recruitment assay.

Materials:

  • PathHunter® CHO-K1 OPRM1 β-arrestin cell line

  • PathHunter® Cell Plating Reagent

  • PathHunter® Detection Reagents

  • Test compound (Bilorphin) and reference agonist (DAMGO)

  • White, clear-bottom 384-well assay plates

  • Plate luminometer

Protocol:

  • The day before the assay, plate the PathHunter® cells in a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of plating reagent.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of bilorphin and a reference agonist (e.g., DAMGO) in the appropriate assay buffer.

  • Add 5 µL of the compound dilutions to the wells containing the cells.

  • Incubate the plate for 90 minutes at 37°C.

  • Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.

  • Add 12.5 µL of the detection reagent to each well and incubate at room temperature for 60 minutes, protected from light.

  • Read the chemiluminescent signal using a plate luminometer.

  • Normalize the data to the vehicle control (0%) and the maximal response of the reference full agonist (100%) to determine pEC₅₀ and Eₘₐₓ values.

Protocol 3: Receptor Internalization – ELISA-Based Assay

This protocol quantifies the loss of cell surface receptors following agonist treatment using an ELISA-based approach on cells expressing an N-terminally tagged µ-opioid receptor.

Materials:

  • HEK293 cells stably expressing an epitope-tagged (e.g., FLAG or HA) MOPr

  • Primary antibody against the epitope tag

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed the epitope-tagged MOPr-expressing HEK293 cells into a 96-well plate and grow to confluence.

  • Wash the cells with ice-cold PBS.

  • To determine total surface receptors, fix a set of untreated wells with 4% paraformaldehyde (PFA) at this stage.

  • For the treatment groups, add bilorphin or a reference agonist at various concentrations in serum-free medium and incubate for 30 minutes at 37°C to induce internalization.

  • After incubation, place the plate on ice and wash the cells with ice-cold PBS to stop internalization.

  • Fix all wells (except the already fixed 'total' wells) with 4% PFA for 15 minutes at room temperature.

  • Wash the cells and block with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.

  • Incubate the cells with the primary antibody against the epitope tag (diluted in blocking buffer) for 1-2 hours at room temperature.

  • Wash the cells, then incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the cells extensively, then add the HRP substrate and incubate until color develops.

  • Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of internalized receptors by comparing the absorbance of treated wells to the total (untreated) and background (no primary antibody) wells.

References

Application Notes and Protocols for the Analytical Detection of Bilaid A in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Bilaid A" is not publicly available. The following application notes and protocols are based on established analytical methodologies for a similar class of molecules, bile acids, and are intended to serve as a comprehensive template for the detection of this compound in biological samples. These protocols should be adapted and validated for the specific physicochemical properties of this compound.

Introduction

This compound is a novel compound with significant interest in pharmaceutical and biomedical research. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed protocols for the extraction and analysis of this compound from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), two common and powerful bioanalytical techniques.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described, based on data for similar analytes (bile acids).[1] These values should be considered as a general guideline, and specific validation for this compound is required.

Table 1: LC-MS/MS Method Performance Characteristics [1]

ParameterTypical Value
Linearity Range0.1 - 100 µM
Average Recovery98 ± 3%
Intra-day Precision (RSD)2%
Inter-day Precision (RSD)5.4%
Lower Limit of Quantification (LLOQ)0.1 ng/mL

Table 2: ELISA Method Performance Characteristics

ParameterTypical Value
Detection Range5 pg/mL - 1000 pg/mL
Sensitivity5 pg/mL
Intra-assay Precision (CV)< 10%
Inter-assay Precision (CV)< 12%
SpecificityHigh (dependent on antibody)

Experimental Protocols

Sample Preparation from Biological Matrices

The initial step in the analysis of this compound is its efficient extraction from the complex biological matrix.[2] The choice of extraction method depends on the sample type and the physicochemical properties of this compound.

Protocol 3.1.1: Solid-Phase Extraction (SPE) from Plasma/Serum

This protocol is suitable for cleaning up plasma or serum samples prior to LC-MS/MS analysis.[3]

Materials:

  • Plasma or serum samples

  • SPE cartridges (e.g., C18)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal Standard (IS) solution (a structurally similar compound to this compound)

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment: Thaw plasma/serum samples on ice. Spike 100 µL of the sample with the internal standard. Add 400 µL of 0.1% formic acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute this compound and the IS with 1 mL of acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 3.1.2: Liquid-Liquid Extraction (LLE) from Tissue Homogenates

This protocol is designed for the extraction of this compound from tissue samples.

Materials:

  • Tissue sample (e.g., liver, kidney)

  • Homogenizer

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Methyl tert-butyl ether (MTBE)

  • Internal Standard (IS) solution

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh approximately 100 mg of tissue and homogenize in 500 µL of ice-cold PBS.

  • Spiking: Spike the homogenate with the internal standard.

  • Extraction: Add 2 mL of MTBE to the homogenate, vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable solvent for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of small molecules like this compound in complex biological samples.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole).

  • C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be determined based on this compound's properties).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion and optimization.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis:

  • Quantification is achieved by calculating the peak area ratio of this compound to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the quantification of this compound, provided that specific antibodies are available.

Principle: This protocol describes a competitive ELISA, which is suitable for small molecules. In this format, this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-Bilaid A antibody-coated wells. The signal is inversely proportional to the amount of this compound in the sample.

Materials:

  • Anti-Bilaid A antibody-coated 96-well plate.

  • This compound standards.

  • This compound-horseradish peroxidase (HRP) conjugate.

  • Assay buffer.

  • Wash buffer.

  • TMB substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Standard and Sample Preparation: Prepare a standard curve of this compound in the assay buffer. Dilute biological samples as necessary in the assay buffer.

  • Competitive Binding: Add 50 µL of standard or sample and 50 µL of this compound-HRP conjugate to each well of the antibody-coated plate.

  • Incubation: Incubate the plate for 1-2 hours at room temperature on a shaker.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Stop the reaction by adding 50 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of this compound in the samples by interpolating from the standard curve.

Visualizations

The following diagrams illustrate the experimental workflow and a representative signaling pathway.

experimental_workflow sample Biological Sample (Plasma, Tissue) extraction Sample Preparation (SPE or LLE) sample->extraction Extraction lcms LC-MS/MS Analysis extraction->lcms Injection data Data Acquisition & Processing lcms->data Signal Detection quant Quantification data->quant Peak Integration & Calibration

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

signaling_pathway BilaidA This compound (Extracellular) Receptor Membrane Receptor (e.g., GPCR) BilaidA->Receptor Binding GProtein G-Protein Activation Receptor->GProtein SecondMessenger Second Messenger (e.g., cAMP) GProtein->SecondMessenger Activation KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A representative signaling pathway for a bioactive molecule.

References

Application Notes and Protocols: Unveiling Bilaid A's Cellular Targets and Pathways using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid A is a tetrapeptide agonist of the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[1][2][3][4][5] Agonists of the μ-opioid receptor are critical in pain management; however, their use is often associated with significant side effects. This compound, originally isolated from the fungus Penicillium sp., presents a unique chemical scaffold that serves as a foundation for developing novel analgesics with potentially improved therapeutic profiles. Understanding the full spectrum of its cellular targets and the signaling pathways it modulates is paramount for advancing its development as a therapeutic lead.

This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 genome-wide screening to identify and characterize the cellular targets of this compound. The methodologies described herein offer a powerful and unbiased approach to elucidate the mechanism of action of this promising compound, identify potential off-targets, and uncover novel components of the μ-opioid receptor signaling cascade.

Data Presentation

The following tables summarize hypothetical quantitative data from a CRISPR-Cas9 screen designed to identify genes that modulate cellular sensitivity to this compound.

Table 1: Summary of this compound Properties

PropertyValueReference
Chemical Formula C₂₈H₃₈N₄O₅
Molecular Weight 510.6 g/mol
Target Receptor μ-opioid receptor (MOR)
Binding Affinity (Ki) 3.1 μM
Source Penicillium sp.
Solubility Soluble in DMSO and Methanol

Table 2: Hypothetical Top Gene Hits from a CRISPR-Cas9 Sensitization Screen with this compound

Gene SymbolDescriptionLog₂ Fold Changep-valueFalse Discovery Rate (FDR)
OPRM1 Opioid Receptor Mu 1-2.581.2 x 10⁻¹²2.5 x 10⁻¹⁰
GNAI2 G Protein Subunit Alpha I2-1.953.4 x 10⁻⁹4.1 x 10⁻⁷
ARRB2 Arrestin Beta 21.785.6 x 10⁻⁸6.2 x 10⁻⁶
GRK2 G Protein-Coupled Receptor Kinase 21.658.9 x 10⁻⁸9.1 x 10⁻⁶
PIK3CA Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha-1.422.1 x 10⁻⁷2.0 x 10⁻⁵
AKT1 AKT Serine/Threonine Kinase 1-1.354.5 x 10⁻⁷4.1 x 10⁻⁵
RGS4 Regulator of G Protein Signaling 41.219.8 x 10⁻⁷8.5 x 10⁻⁵

Table 3: Hypothetical Top Gene Hits from a CRISPR-Cas9 Resistance Screen with this compound

Gene SymbolDescriptionLog₂ Fold Changep-valueFalse Discovery Rate (FDR)
PDE4B Phosphodiesterase 4B2.152.8 x 10⁻¹⁰5.1 x 10⁻⁸
ADCY5 Adenylate Cyclase 51.896.7 x 10⁻⁹8.2 x 10⁻⁷
PKAca Protein Kinase A catalytic subunit alpha1.551.3 x 10⁻⁷1.4 x 10⁻⁵
CREB1 CAMP Responsive Element Binding Protein 11.483.2 x 10⁻⁷3.1 x 10⁻⁵
DYN1 Dynamin 1-1.727.4 x 10⁻⁸7.9 x 10⁻⁶
AP2M1 Adaptor Related Protein Complex 2 Subunit Mu 1-1.631.1 x 10⁻⁷1.2 x 10⁻⁵

Experimental Protocols

Protocol 1: Pooled CRISPR-Cas9 Knockout Screen to Identify Modulators of this compound Activity

This protocol outlines a negative selection (sensitization) screen to identify genes whose knockout increases cellular sensitivity to this compound. A parallel resistance screen can be performed by increasing the concentration of this compound to select for surviving cells.

1. Cell Line Selection and Preparation:

  • Select a human cell line that endogenously expresses the μ-opioid receptor (e.g., SH-SY5Y neuroblastoma cells) or a cell line engineered to stably express OPRM1 (e.g., HEK293-OPRM1).
  • Generate a stable Cas9-expressing cell line by lentiviral transduction with a lentiCas9-Blast vector and select with blasticidin.
  • Validate Cas9 activity using a GFP-targeting sgRNA reporter assay.

2. Lentiviral CRISPR Library Production:

  • Amplify a genome-scale pooled sgRNA library (e.g., GeCKO v2, Brunello) by electroporation into competent E. coli.
  • Isolate plasmid DNA from the amplified library using a maxiprep kit.
  • Co-transfect the sgRNA library plasmid pool with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids into HEK293T cells to produce lentivirus.
  • Harvest the viral supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 μm filter.
  • Determine the viral titer to calculate the multiplicity of infection (MOI).

3. CRISPR Library Transduction:

  • Seed the stable Cas9-expressing cells at a density that will ensure a low MOI (0.1-0.3) to minimize the likelihood of multiple sgRNA integrations per cell.
  • Transduce the cells with the pooled sgRNA lentiviral library at a coverage of at least 300-500 cells per sgRNA.
  • After 24 hours, replace the medium with fresh medium containing puromycin to select for successfully transduced cells.
  • Maintain the cells under puromycin selection for 3-5 days until a non-transduced control plate shows complete cell death.
  • Collect a sample of the initial cell population (T₀) for genomic DNA extraction.

4. This compound Treatment (Negative Selection):

  • Split the transduced cell population into two groups: a treatment group and a vehicle control group (e.g., DMSO).
  • Treat the cells with a pre-determined EC₅₀ concentration of this compound. The EC₅₀ should be determined beforehand through a dose-response curve.
  • Culture the cells for 10-14 days (approximately 5-7 population doublings), maintaining the cell count to preserve library representation.
  • Replenish the media with fresh this compound or vehicle every 2-3 days.

5. Genomic DNA Extraction and sgRNA Sequencing:

  • Harvest cells from the T₀, vehicle-treated, and this compound-treated populations.
  • Extract genomic DNA using a commercial kit.
  • Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
  • Purify the PCR products and quantify the library.
  • Perform next-generation sequencing (NGS) on an Illumina platform.

6. Data Analysis:

  • Demultiplex the sequencing reads based on the barcodes.
  • Align the reads to the sgRNA library reference to obtain read counts for each sgRNA.
  • Calculate the log₂ fold change of each sgRNA in the this compound-treated sample relative to the vehicle-treated sample.
  • Use statistical packages like MAGeCK to identify significantly enriched or depleted genes.
  • Perform pathway analysis on the hit genes to identify enriched biological processes and signaling pathways.

Visualizations

Experimental_Workflow cluster_library_prep CRISPR Library Preparation cluster_cell_prep Cell Line Preparation cluster_screening CRISPR Screen cluster_analysis Data Analysis sgRNA_library Pooled sgRNA Library lentivirus_production Lentivirus Production sgRNA_library->lentivirus_production library_transduction Library Transduction (MOI < 0.3) lentivirus_production->library_transduction cell_line Target Cell Line (e.g., SH-SY5Y) cas9_transduction Stable Cas9 Expression cell_line->cas9_transduction cas9_transduction->library_transduction selection Puromycin Selection library_transduction->selection bilaid_a_treatment This compound Treatment selection->bilaid_a_treatment control_treatment Vehicle Control selection->control_treatment gDNA_extraction Genomic DNA Extraction bilaid_a_treatment->gDNA_extraction control_treatment->gDNA_extraction ngs Next-Generation Sequencing gDNA_extraction->ngs data_analysis Hit Identification & Pathway Analysis ngs->data_analysis

Caption: Workflow for a pooled CRISPR-Cas9 screen to identify this compound targets.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Bilaid_A This compound MOR μ-Opioid Receptor (GPCR) Bilaid_A->MOR G_protein Gi/o Protein MOR->G_protein activation GRK GRK MOR->GRK Arrestin β-Arrestin MOR->Arrestin AC Adenylyl Cyclase G_protein->AC inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA GRK->MOR phosphorylation Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Pathway Arrestin->MAPK

Caption: Simplified μ-opioid receptor signaling pathways activated by this compound.

References

Application Note: High-Throughput Screening for μ-Opioid Receptor Modulators Using Bilaid A

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The μ-opioid receptor (MOR) is a well-established G protein-coupled receptor (GPCR) and a primary target for analgesic drugs. The discovery of novel MOR modulators, including biased agonists that preferentially activate G protein signaling over β-arrestin pathways, is a key objective in developing safer opioid therapeutics with reduced side effects. High-throughput screening (HTS) is a critical tool in this discovery process, enabling the rapid evaluation of large compound libraries.

Bilaid A is a tetrapeptide originally isolated from an Australian fungus that has been identified as a weak agonist of the μ-opioid receptor.[1] Its unique structure and activity make it a valuable research tool for studying MOR function and for the validation of HTS assays aimed at identifying novel MOR ligands. This application note provides a detailed protocol for a competitive cAMP inhibition assay, a common HTS method for Gi-coupled receptors like MOR, using this compound as a reference compound.

Mechanism of Action

The μ-opioid receptor is a Gi-coupled GPCR.[2] Upon agonist binding, the receptor undergoes a conformational change that activates the inhibitory G protein (Gi). The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][4] This reduction in cAMP can be measured in a variety of HTS-compatible formats, providing a functional readout of receptor activation.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Figure 1: Simplified μ-opioid receptor signaling pathway. Agonist binding to MOR activates the inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent downstream cellular responses.

High-Throughput Screening Application

This compound can be utilized as a reference agonist in HTS campaigns to identify novel MOR modulators. Its moderate affinity and weak agonistic activity make it suitable for validating assay performance and for comparison with newly identified compounds. The following protocol describes a competitive cAMP assay in a 384-well format, which is a robust and widely used method for screening Gi-coupled GPCRs.

Quantitative Data Summary

The following table presents representative data from a cAMP inhibition assay using this compound and a standard MOR agonist, DAMGO. The data illustrates the expected outcomes and serves as a benchmark for assay performance.

CompoundIC50 (µM)Max Inhibition (%)Z'-Factor
DAMGO (Control Agonist)0.01950.78
This compound3.1600.75

Table 1: Representative quantitative data for DAMGO and this compound in a cAMP inhibition HTS assay. The Z'-factor is a measure of the statistical effect size and is an indicator of the quality of the assay for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Experimental Protocol: Competitive cAMP Inhibition Assay

This protocol is designed for a 384-well plate format and utilizes a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence-based cAMP assay kit.

Materials and Reagents
  • Cell Line: CHO or HEK293 cells stably expressing the human μ-opioid receptor (MOR).

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: HBSS or other suitable buffer as recommended by the cAMP assay kit manufacturer.

  • Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.

  • This compound: Stock solution in DMSO.

  • DAMGO: (or other standard MOR agonist) as a positive control. Stock solution in DMSO.

  • cAMP Assay Kit: (e.g., HTRF cAMP kit or cAMP-Glo™ Assay).

  • 384-well white, solid-bottom assay plates.

  • Multichannel pipettes and/or automated liquid handling system.

  • Plate reader: Capable of detecting the signal from the chosen cAMP assay kit (e.g., HTRF or luminescence).

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Seeding (CHO-MOR cells in 384-well plate) C Compound Addition (Transfer compounds to cell plate) A->C B Compound Plate Preparation (Serial dilutions of this compound, controls, and library compounds) B->C D Forskolin Stimulation (Add forskolin to all wells) C->D E Incubation D->E F cAMP Detection (Add detection reagents) E->F G Signal Reading (Measure signal on plate reader) F->G H Data Processing (Calculate % inhibition and Z'-factor) G->H I Dose-Response Curve Generation (Determine IC50 values) H->I

Figure 2: High-throughput screening workflow for the competitive cAMP inhibition assay.
Step-by-Step Procedure

  • Cell Seeding:

    • Harvest CHO-MOR cells and resuspend in assay buffer or serum-free medium.

    • Dispense 5,000-10,000 cells per well in a 384-well assay plate.

    • Incubate the plate at 37°C, 5% CO2 for 18-24 hours.

  • Compound Preparation:

    • Prepare serial dilutions of this compound, DAMGO (positive control), and library compounds in DMSO.

    • Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

  • Assay Protocol:

    • Add the diluted compounds to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

    • Add a pre-determined concentration of forskolin (typically the EC80 concentration) to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

    • Add the cAMP detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a compatible plate reader.

    • The signal will be inversely proportional to the cAMP concentration.

    • Calculate the percentage of inhibition of the forskolin-stimulated cAMP signal for each compound concentration.

    • Determine the Z'-factor to assess assay quality using the positive (forskolin alone) and negative (forskolin + saturating concentration of DAMGO) controls.

    • Generate dose-response curves and calculate IC50 values for active compounds.

Conclusion

This compound serves as a useful tool compound for the development and validation of high-throughput screening assays for the μ-opioid receptor. The provided protocol for a competitive cAMP inhibition assay offers a robust and reliable method for identifying novel MOR modulators. The unique pharmacological profile of this compound can aid in the characterization of new chemical entities with potential as next-generation analgesics.

References

Application Notes: Protocol for Radiolabeling Bilaid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid A is a tetrapeptide (L-phenylalanyl-D-valyl-L-valyl-D-phenylalanine) and a μ-opioid receptor agonist.[1][2][3] Radiolabeled peptides are crucial tools in drug development and molecular imaging, enabling in vitro and in vivo studies of pharmacokinetics, receptor binding, and biodistribution. As this compound lacks readily iodinatable tyrosine or histidine residues, indirect radiolabeling methods are required.[4][5]

This document provides detailed protocols for two established indirect radiolabeling methods applicable to this compound:

  • Radioiodination with Iodine-125 using the Bolton-Hunter Reagent. This method introduces a radioiodinated prosthetic group to the N-terminal amine of the peptide.

  • Radiolabeling with Technetium-99m via a HYNIC Chelator. This involves conjugating a bifunctional chelator (HYNIC) to the peptide, which then securely coordinates the metallic radionuclide, 99mTc.

These protocols are designed to provide researchers with a robust framework for the preparation of radiolabeled this compound for preclinical evaluation.

Data Presentation

The following table summarizes typical quantitative data achievable with the described radiolabeling protocols for peptides of similar size and functionality. Actual results for this compound may vary and should be determined empirically.

ParameterMethod 1: 125I-Bolton-HunterMethod 2: 99mTc-HYNIC
Radionuclide Iodine-125 (125I)Technetium-99m (99mTc)
Typical Radiochemical Yield 30-60%>90%
Typical Radiochemical Purity >95% (post-purification)>95% (post-purification)
Specific Activity High (carrier-free)High (carrier-free)
Labeling Site N-terminal α-amino groupN-terminal α-amino group
Reaction Temperature 0-4 °CRoom Temperature or 100°C
Reaction Time 15 min - 4 hours10-30 min

Experimental Protocols

Method 1: Radioiodination of this compound with Iodine-125 using Bolton-Hunter Reagent

This protocol involves the acylation of the N-terminal amino group of this compound with the pre-radioiodinated N-succinimidyl-3-(4-hydroxyphenyl)propionate (Bolton-Hunter reagent).

Materials and Equipment:

  • This compound

  • [125I]Bolton-Hunter Reagent (N-succinimidyl-3-(4-hydroxy-5-[125I]iodophenyl)propionate)

  • 0.1 M Sodium Borate Buffer, pH 8.5

  • 0.2 M Glycine in 0.1 M Borate Buffer, pH 8.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction vials (e.g., 1.5 mL polypropylene microcentrifuge tubes)

  • Stirring/mixing equipment

  • Ice bath

  • Purification system: Size-exclusion chromatography (e.g., Sephadex G-10 or equivalent) or reversed-phase high-performance liquid chromatography (RP-HPLC)

  • Radio-TLC or Radio-HPLC system for quality control

  • Gamma counter

Protocol:

  • Preparation of this compound Solution: Dissolve a precise amount of this compound (e.g., 100 µg) in a minimal volume of DMSO or DMF. Dilute with 0.1 M borate buffer (pH 8.5) to the desired final concentration (e.g., 1 mg/mL).

  • Radiolabeling Reaction:

    • In a shielded vial on ice, add the this compound solution.

    • Add the desired amount of [125I]Bolton-Hunter reagent (typically 1-5 mCi) to the peptide solution. The reagent is usually supplied in a solvent like benzene, which should be evaporated under a gentle stream of nitrogen before adding the peptide.

    • Allow the reaction to proceed for 30 minutes to 2 hours at 0-4°C with gentle mixing.

  • Quenching the Reaction: Add an excess of 0.2 M glycine solution to the reaction mixture to react with any unreacted Bolton-Hunter reagent. Incubate for an additional 5-10 minutes on ice.

  • Purification of [125I]this compound:

    • Separate the radiolabeled peptide from unreacted [125I]Bolton-Hunter reagent and other reaction components using either size-exclusion chromatography or RP-HPLC.

    • Size-Exclusion Chromatography: Load the reaction mixture onto a pre-equilibrated Sephadex G-10 column and elute with an appropriate buffer (e.g., PBS). Collect fractions and identify the radiolabeled peptide peak using a gamma counter.

    • RP-HPLC: Inject the reaction mixture onto a C18 column and elute with a gradient of acetonitrile and water (both containing 0.1% TFA). Monitor the eluate with a UV detector and a radioactivity detector to identify and collect the peak corresponding to [125I]this compound.

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-TLC (e.g., silica gel plates with a mobile phase of chloroform:methanol:acetic acid) or radio-HPLC. The purity should be >95%.

    • Calculate the radiochemical yield by comparing the activity of the purified product to the initial activity of the [125I]Bolton-Hunter reagent.

Method 2: Radiolabeling of this compound with Technetium-99m via a HYNIC Chelator

This two-part protocol first involves the conjugation of the bifunctional chelator, 6-hydrazinonicotinamide (HYNIC), to the N-terminus of this compound, followed by radiolabeling with 99mTc.

Part A: Conjugation of HYNIC to this compound

Materials and Equipment:

  • This compound

  • Succinimidyl-6-hydrazinonicotinate hydrochloride (SHNH or NHS-HYNIC)

  • DMSO or DMF

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.2

  • RP-HPLC system for purification and analysis

  • Mass spectrometer for characterization

Protocol:

  • Preparation of this compound Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.2).

  • Preparation of NHS-HYNIC Solution: Immediately before use, dissolve NHS-HYNIC in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 2-5 molar excess of the NHS-HYNIC solution to the this compound solution. Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

  • Purification of HYNIC-Bilaid A: Purify the HYNIC-Bilaid A conjugate from unreacted peptide and NHS-HYNIC by RP-HPLC.

  • Characterization: Confirm the successful conjugation and determine the molecular weight of HYNIC-Bilaid A using mass spectrometry. Lyophilize the purified conjugate and store it at -20°C or below.

Part B: Radiolabeling of HYNIC-Bilaid A with 99mTc

Materials and Equipment:

  • HYNIC-Bilaid A conjugate

  • 99mTc-pertechnetate (Na[99mTcO4]) from a 99Mo/99mTc generator

  • Tricine

  • Stannous chloride (SnCl2·2H2O) solution (freshly prepared in nitrogen-purged water)

  • Nitrogen-purged water for injection

  • 0.1 M Sodium Phosphate Buffer, pH 7.0

  • Reaction vials

  • Heating block or water bath

  • Radio-TLC or Radio-HPLC system for quality control

Protocol:

  • Preparation for Labeling: In a sterile vial, dissolve a specific amount of HYNIC-Bilaid A (e.g., 10-20 µg) in nitrogen-purged water or buffer.

  • Addition of Co-ligand and Reducing Agent:

    • Add an appropriate amount of tricine solution (e.g., 10-20 mg).

    • Add a small volume of freshly prepared stannous chloride solution (e.g., 10-20 µg).

  • Radiolabeling Reaction:

    • Add the desired amount of 99mTc-pertechnetate (e.g., 5-20 mCi) to the vial.

    • Gently mix the contents.

    • Incubate the reaction mixture at 100°C for 15-20 minutes.

  • Purification (if necessary): For many HYNIC-labeled peptides, radiochemical purity is high enough (>95%) to not require post-labeling purification. If purification is needed, a C18 Sep-Pak cartridge can be used.

  • Quality Control:

    • Determine the radiochemical purity of [99mTc]Tc-HYNIC-Bilaid A using radio-TLC (e.g., ITLC-SG strips with saline and acetone as mobile phases) or radio-HPLC. The radiochemical purity should be >95%.

    • Calculate the radiochemical yield.

Mandatory Visualization

Radiolabeling_Workflow_BilaidA cluster_0 Method 1: 125I-Bolton-Hunter Labeling cluster_1 Method 2: 99mTc-HYNIC Labeling BilaidA1 This compound Reaction1 Conjugation Reaction (pH 8.5, 0-4°C) BilaidA1->Reaction1 BH_Reagent [125I]Bolton-Hunter Reagent BH_Reagent->Reaction1 Quench1 Quench with Glycine Reaction1->Quench1 Purify1 Purification (HPLC or SEC) Quench1->Purify1 QC1 Quality Control (Radio-HPLC/TLC) Purify1->QC1 Final1 [125I]this compound QC1->Final1 BilaidA2 This compound Reaction2 HYNIC Conjugation (pH 8.2, RT) BilaidA2->Reaction2 NHS_HYNIC NHS-HYNIC NHS_HYNIC->Reaction2 Purify2 Purify HYNIC-Bilaid A (HPLC) Reaction2->Purify2 HYNIC_BilaidA HYNIC-Bilaid A Purify2->HYNIC_BilaidA Reaction3 99mTc Labeling (100°C) HYNIC_BilaidA->Reaction3 Tc99m [99mTc]NaTcO4 Tc99m->Reaction3 Tricine_SnCl2 Tricine + SnCl2 Tricine_SnCl2->Reaction3 QC2 Quality Control (Radio-HPLC/TLC) Reaction3->QC2 Final2 [99mTc]Tc-HYNIC-Bilaid A QC2->Final2 MOR_Signaling_Pathway BilaidA Radiolabeled This compound MOR μ-Opioid Receptor (GPCR) BilaidA->MOR binds G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channels G_protein->GIRK activates Ca_channel Ca2+ Channels G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates cAMP_effect ↓ Cellular Activity PKA->cAMP_effect leads to K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx

References

Best Practices for the Storage and Handling of Bilaid A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid A is a tetrapeptide agonist of the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. Discovered in the fungus Penicillium sp., this compound has shown potential in research related to analgesia.[1] As a MOR agonist, this compound activates the Gi alpha subunit of the G protein, which in turn inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This application note provides detailed guidelines for the proper storage and handling of this compound, along with a comprehensive protocol for a functional cell-based assay to assess its activity.

Data Presentation

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₂₈H₃₈N₄O₅[2]
Molecular Weight 510.6 g/mol [2]
Appearance Solid[3]
Purity ≥95%
Solubility Soluble in DMSO and Methanol
Storage and Stability
ConditionRecommendationStabilitySource
Long-term Storage Store at -20°C≥ 4 years
Stock Solution (-20°C) Store in aliquots to avoid repeated freeze-thaw cycles. Use within 1 month.1 month
Stock Solution (-80°C) Store in aliquots to avoid repeated freeze-thaw cycles. Use within 6 months.6 months
Shipping Shipped at room temperature in the continental US; may vary elsewhere. Evaluation samples may be shipped with blue ice.N/A

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 510.6 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = (0.001 g / 510.6 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 195.8 µL

  • Add the calculated volume of DMSO to the vial containing this compound.

  • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for single experiments to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Functional Assessment of this compound: cAMP Accumulation Assay

Objective: To determine the agonist activity of this compound at the μ-opioid receptor by measuring the inhibition of forskolin-stimulated cAMP production in HEK293 cells stably expressing the human μ-opioid receptor.

Principle: Activation of the Gi-coupled μ-opioid receptor by an agonist like this compound inhibits the activity of adenylyl cyclase. Forskolin directly activates adenylyl cyclase, leading to an increase in intracellular cAMP. The potency of a MOR agonist can be determined by its ability to counteract this forskolin-induced cAMP accumulation.

Materials:

  • HEK293 cells stably expressing the human μ-opioid receptor (μOR-HEK293)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer (e.g., HBSS or serum-free media)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • This compound stock solution

  • Reference MOR agonist (e.g., DAMGO)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • White, opaque 96-well or 384-well microplates suitable for the chosen assay kit

  • Multichannel pipette

  • Plate reader compatible with the chosen cAMP assay kit

Protocol:

  • Cell Culture:

    • Culture μOR-HEK293 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO₂.

    • Passage the cells when they reach 80-90% confluency.

  • Cell Seeding:

    • The day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cells and resuspend them in fresh culture medium.

    • Count the cells and adjust the density to the desired concentration (typically 5,000-20,000 cells per well, to be optimized for the specific cell line and assay kit).

    • Seed the cells into the wells of a 96-well or 384-well plate and incubate overnight.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 10⁻¹⁰ M to 10⁻⁵ M. Also, prepare a serial dilution of the reference agonist (DAMGO).

  • Assay Procedure:

    • On the day of the assay, remove the culture medium from the wells and wash the cells once with PBS.

    • Add assay buffer containing a fixed concentration of IBMX (e.g., 500 µM) to each well and incubate for 15-30 minutes at room temperature.

    • Add the serially diluted this compound or reference agonist to the respective wells.

    • Add a fixed concentration of forskolin (e.g., 10 µM, the final concentration should be determined during assay optimization to elicit a submaximal cAMP response) to all wells except the basal control wells.

    • Incubate the plate at room temperature for 15-30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.

    • Fit the data using a sigmoidal dose-response equation to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values for this compound.

    • Compare the EC₅₀ and Emax of this compound to that of the reference agonist DAMGO.

Visualizations

Experimental Workflow: cAMP Accumulation Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Culture Culture μOR-HEK293 Cells Seed Seed Cells in Microplate Culture->Seed Wash Wash Cells Seed->Wash Prepare_Compounds Prepare Serial Dilutions of this compound Add_Agonist Add this compound Prepare_Compounds->Add_Agonist Add_IBMX Add IBMX Wash->Add_IBMX Add_IBMX->Add_Agonist Add_Forskolin Add Forskolin Add_Agonist->Add_Forskolin Incubate Incubate Add_Forskolin->Incubate Lyse Lyse Cells Incubate->Lyse Measure_cAMP Measure cAMP Levels Lyse->Measure_cAMP Analyze Analyze Data (EC50, Emax) Measure_cAMP->Analyze

Caption: Workflow for the cAMP accumulation assay to measure this compound activity.

Signaling Pathway of this compound at the μ-Opioid Receptor

G Bilaid_A This compound MOR μ-Opioid Receptor (GPCR) Bilaid_A->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: Simplified signaling pathway of this compound via the μ-opioid receptor.

References

Application Notes and Protocols for In Vivo Delivery of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Delivery Methods for Novel Therapeutic Compounds (e.g., Bilaid A) in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive overview of common in vivo delivery methods for novel therapeutic compounds in preclinical animal models. The protocols and data presented herein are intended as a general guide for researchers to adapt to their specific compound of interest, such as "this compound." The selection of an appropriate delivery route is a critical step in drug development, as it significantly influences the pharmacokinetic and pharmacodynamic properties of the compound. This document outlines standard procedures for various administration routes, presents sample data in a structured format, and includes diagrams of relevant biological pathways and experimental workflows.

Data Presentation: Pharmacokinetic Parameters of a Novel Compound

The following table summarizes hypothetical pharmacokinetic data for a novel compound, "Compound A," administered to murine models via different routes. This data is for illustrative purposes to demonstrate a clear and structured presentation of quantitative results.

Administration RouteDose (mg/kg)Bioavailability (%)Tmax (hours)Cmax (ng/mL)Half-life (t½) (hours)AUC (ng·h/mL)
Intravenous (IV)21000.0815002.53750
Intraperitoneal (IP)5700.58503.03100
Oral (PO)10251.04004.52200
Subcutaneous (SC)5851.57005.03500
Intranasal (IN)2600.259502.02800

Data are representative and will vary depending on the specific compound and animal model.

Experimental Protocols

Intravenous (IV) Injection Protocol (Tail Vein)

Objective: To achieve rapid and complete systemic exposure of the test compound.

Materials:

  • Test compound formulated in a sterile, isotonic vehicle (e.g., saline, PBS).

  • Syringes (e.g., 27-30 gauge needle).

  • Mouse restrainer.

  • Heat lamp (optional, for vasodilation).

Procedure:

  • Prepare the test compound solution at the desired concentration. Ensure the solution is free of particulates.

  • Accurately weigh the animal to determine the correct injection volume.

  • Place the mouse in a suitable restrainer, allowing access to the tail.

  • If necessary, warm the tail using a heat lamp to induce vasodilation of the lateral tail veins.

  • Disinfect the injection site with an alcohol swab.

  • Position the needle, bevel up, parallel to the vein and insert it into the lumen.

  • Slowly inject the formulation. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Injection Protocol

Objective: To administer a substance into the peritoneal cavity for systemic absorption.

Materials:

  • Test compound formulation.

  • Syringes (e.g., 25-27 gauge needle).

Procedure:

  • Prepare the test compound solution.

  • Weigh the animal to calculate the required dose volume.

  • Securely hold the mouse by the scruff of the neck and tilt it head-down to allow the abdominal organs to shift cranially.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid (urine, blood, intestinal contents) is drawn back.

  • Inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Oral Gavage (PO) Protocol

Objective: To deliver a precise dose of a substance directly into the stomach.

Materials:

  • Test compound formulation.

  • Oral gavage needle (flexible or rigid, with a ball tip).

  • Syringe.

Procedure:

  • Prepare the formulation and calculate the dose volume based on the animal's weight.

  • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Insert the gavage needle into the side of the mouth, advancing it along the esophagus towards the stomach. Do not force the needle.

  • Once the needle is properly positioned (a slight resistance may be felt as it passes the cardiac sphincter), administer the compound.

  • Slowly withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Subcutaneous (SC) Injection Protocol

Objective: To administer a substance into the space between the skin and the underlying muscle for slower, sustained absorption.

Materials:

  • Test compound formulation.

  • Syringes (e.g., 25-27 gauge needle).

Procedure:

  • Prepare the formulation and determine the correct volume.

  • Grasp a fold of skin over the back, between the shoulder blades, to create a "tent."

  • Insert the needle, bevel up, into the base of the skin tent.

  • Aspirate to check for blood. If none appears, inject the solution.

  • Withdraw the needle and gently massage the area to aid dispersal of the substance.

  • Return the animal to its cage and monitor the injection site for any local reactions.

Intranasal (IN) Administration Protocol

Objective: To deliver a substance to the nasal cavity for local or systemic absorption, potentially bypassing the blood-brain barrier.[1][2]

Materials:

  • Test compound formulation (typically a low-volume, concentrated solution).

  • Micropipette with fine tips.

  • Anesthetic (if required for immobilization).

Procedure:

  • Prepare the formulation. The volume is typically small (e.g., 5-10 µL per nostril).

  • Lightly anesthetize the animal if necessary to prevent sneezing and ensure accurate delivery.

  • Hold the animal in a supine position.

  • Using a micropipette, slowly dispense the solution as droplets onto the opening of one nostril, allowing the animal to inhale.

  • Alternate between nostrils to allow for absorption.

  • Keep the animal in a supine position for a short period after administration to facilitate absorption into the nasal mucosa.[3]

  • Return the animal to its cage for recovery and monitoring.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target in drug development. Activation of the RTK by a ligand (e.g., a growth factor or a therapeutic compound) can trigger downstream cascades that influence cell proliferation, survival, and differentiation.

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular Extracellular RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Ligand (e.g., Compound A) Ligand->RTK Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow Diagram

This diagram outlines a typical workflow for an in vivo pharmacokinetic study in an animal model.

PK_Workflow A 1. Animal Acclimatization (e.g., 1 week) B 2. Grouping & Baseline Measurements (Weight, Health Check) A->B C 3. Compound Administration (Select Route: IV, IP, PO, SC, IN) B->C D 4. Sample Collection (Serial) (Blood, Tissues at defined time points) C->D E 5. Sample Processing (e.g., Plasma separation, Tissue homogenization) D->E F 6. Bioanalysis (LC-MS/MS for compound quantification) E->F G 7. Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, t½) F->G H 8. Data Interpretation & Reporting G->H

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

Techniques for Measuring Bilaid A Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid A is a tetrapeptide with a unique alternating LDLD chirality, originally isolated from an Australian estuarine fungus, Penicillium sp. MST-MF667.[1] It has been identified as a weak agonist for the µ-opioid receptor (hMOPr), a G-protein coupled receptor (GPCR) that is a key target for analgesics.[1][2][3] Understanding the binding affinity of this compound to the µ-opioid receptor is crucial for elucidating its mechanism of action and for the potential development of novel therapeutics. This document provides detailed application notes and protocols for measuring the binding affinity of this compound to its target receptor.

Binding affinity is a measure of the strength of the interaction between a ligand, such as this compound, and its receptor.[4] It is typically quantified by the equilibrium dissociation constant (KD) or the inhibition constant (Ki). A lower KD or Ki value indicates a higher binding affinity.

Quantitative Data Summary

The binding affinity of this compound for the human µ-opioid receptor has been previously determined. The following table summarizes the available quantitative data.

LigandReceptorAssay TypeParameterValueReference
This compoundHuman µ-opioid receptor (hMOPr)Radioligand Competition AssayKi3.1 µM

Signaling Pathway

This compound, as a µ-opioid receptor agonist, is expected to modulate downstream signaling pathways upon binding to the receptor. The activation of the µ-opioid receptor by an agonist typically leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium channels. Additionally, µ-opioid receptor activation can trigger the β-arrestin pathway, which is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades.

BilaidA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BilaidA This compound uOR µ-Opioid Receptor (GPCR) BilaidA->uOR Binds G_protein Heterotrimeric G-protein (αi/o, β, γ) uOR->G_protein Activates beta_arrestin β-Arrestin uOR->beta_arrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates Ca_channel N-type Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Produces K_ion ↑ K+ Efflux GIRK->K_ion Causes Ca_ion ↓ Ca2+ Influx Ca_channel->Ca_ion Mediates Internalization Receptor Internalization beta_arrestin->Internalization Mediates

This compound signaling pathway through the µ-opioid receptor.

Experimental Protocols

Several techniques can be employed to measure the binding affinity of this compound to the µ-opioid receptor. The choice of method will depend on the available equipment, the nature of the interacting molecules, and the specific information required (e.g., kinetics, thermodynamics).

Radioligand Competition Binding Assay

This is a classic and robust method for determining the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the µ-opioid receptor.

Materials:

  • Membrane preparation from cells expressing the human µ-opioid receptor.

  • Radiolabeled µ-opioid receptor antagonist, e.g., [3H]-diprenorphine or [3H]-naloxone.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known µ-opioid receptor ligand like naloxone).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the µ-opioid receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method like the Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-radiolabeled antagonist (e.g., 10 µM naloxone).

    • Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound (e.g., from 10-10 M to 10-4 M).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes and Reagents start->prep setup Set up Assay Plate: Total, Non-specific, and Competition Wells prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Measure Radioactivity with Scintillation Counter wash->count analyze Analyze Data: Calculate IC50 and Ki count->analyze end End analyze->end

Workflow for a radioligand competition binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. This method can provide kinetic information (association and dissociation rates) in addition to binding affinity.

Objective: To determine the KD, kon (association rate constant), and koff (dissociation rate constant) of this compound binding to the µ-opioid receptor.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Purified, solubilized µ-opioid receptor.

  • This compound.

  • Immobilization reagents (e.g., EDC/NHS).

  • Running buffer (e.g., HBS-EP+).

Protocol:

  • Receptor Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified µ-opioid receptor over the activated surface to allow for covalent immobilization. The receptor can be captured via an antibody specific to a tag on the receptor.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in the running buffer.

    • Inject the different concentrations of this compound over the sensor surface containing the immobilized receptor.

    • Monitor the change in the SPR signal (response units, RU) over time. Each injection cycle consists of an association phase (this compound injection) and a dissociation phase (buffer flow).

    • Regenerate the sensor surface between cycles if necessary to remove any bound this compound.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized receptor) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff values.

    • Calculate the KD from the ratio of the rate constants (KD = koff / kon).

SPR_Workflow start Start immobilize Immobilize µ-Opioid Receptor on Sensor Chip start->immobilize inject Inject Serial Dilutions of This compound (Analyte) immobilize->inject measure Measure Real-time Binding (Association and Dissociation) inject->measure regenerate Regenerate Sensor Surface measure->regenerate analyze Analyze Sensorgrams to Determine kon, koff, and KD measure->analyze regenerate->inject Next Concentration end End analyze->end

Workflow for a Surface Plasmon Resonance (SPR) experiment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule. It provides a complete thermodynamic profile of the interaction, including the KD, stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Objective: To determine the thermodynamic parameters of this compound binding to the µ-opioid receptor.

Materials:

  • Isothermal titration calorimeter.

  • Purified, solubilized µ-opioid receptor.

  • This compound.

  • Dialysis buffer.

Protocol:

  • Sample Preparation:

    • Dialyze both the purified receptor and this compound against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the receptor and this compound.

    • Degas the samples before loading into the calorimeter.

  • ITC Experiment:

    • Load the purified receptor into the sample cell of the calorimeter.

    • Load this compound into the injection syringe. The concentration of this compound in the syringe should be 10-20 times higher than the receptor concentration in the cell.

    • Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

ITC_Workflow start Start prepare Prepare and Dialyze Receptor and this compound in Same Buffer start->prepare load Load Receptor into Sample Cell and this compound into Syringe prepare->load titrate Perform Sequential Injections of this compound into Receptor load->titrate measure Measure Heat Change After Each Injection titrate->measure measure->titrate Next Injection analyze Analyze Binding Isotherm to Determine KD, n, ΔH, and ΔS measure->analyze end End analyze->end

Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers interested in quantifying the binding affinity of this compound to the µ-opioid receptor. The choice of technique will depend on the specific research question and available resources. A radioligand binding assay is a robust method for determining the Ki, while SPR provides detailed kinetic information, and ITC offers a complete thermodynamic profile of the interaction. By employing these methods, a deeper understanding of the molecular interactions between this compound and its target can be achieved, which is essential for further drug development and pharmacological studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of complex molecule synthesis, with a focus on challenges commonly encountered in multi-step synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction is giving a low yield. What are the first steps to troubleshoot this?

A1: When encountering low yields in a palladium-catalyzed cross-coupling reaction, a systematic review of the reaction components and conditions is crucial.[1][2] Key factors to investigate include:

  • Catalyst and Ligand: The choice of the palladium source and ligand is critical.[2] For challenging substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) can be beneficial.[1] Ensure your catalyst is active; using a freshly opened catalyst or an air-stable precatalyst can be helpful.[1] Screening different palladium sources and phosphine ligands is often necessary to find the optimal combination.

  • Base: The strength and solubility of the base significantly impact the reaction. Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base should be optimized for your specific substrates and solvent.

  • Solvent: The solvent must be anhydrous and capable of dissolving the reactants and the base. Toluene, dioxane, and DMF are common choices. The polarity of the solvent can influence the reaction rate.

  • Temperature: Many cross-coupling reactions require heating to achieve a good yield, often in the range of 80-110 °C.

  • Inert Atmosphere: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that the solvent is thoroughly degassed.

  • Reagent Purity: Impurities in the starting materials, such as the aryl halide and the coupling partner, can poison the catalyst.

Q2: I am observing significant homocoupling of my boronic acid starting material in a Suzuki-Miyaura coupling. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a common side reaction. This is often caused by the presence of oxygen in the reaction mixture. To minimize this, ensure rigorous inert atmosphere techniques are employed throughout the setup and reaction time.

Q3: What are common issues encountered in a Blaise reaction and how can they be addressed?

A3: The Blaise reaction, which synthesizes β-enamino esters or β-keto esters from nitriles and α-haloesters, can suffer from low yields and side reactions. Common issues and their solutions include:

  • Low Yield and Self-Condensation of the α-haloester: To improve the yield and reduce self-condensation, several modifications to the original protocol can be implemented. These include using activated zinc, employing tetrahydrofuran (THF) as the solvent, and adding an excess of the α-haloester slowly over 30-60 minutes. The use of ultrasound with zinc powder has also been shown to improve yields and reduce side products.

  • Difficult Work-up: Emulsion formation during work-up can be a problem. A specific protocol involving dilution with THF and washing with 50% aqueous K₂CO₃ with vigorous stirring can lead to clean phase separation.

Q4: My purification process is leading to significant loss of my target compound. What strategies can I use to improve recovery?

A4: Purification of complex molecules can be challenging. Here are some strategies to improve recovery:

  • Minimize Purification Steps: Each purification step can lead to material loss. If possible, try to telescope reaction steps, where the crude product of one reaction is used directly in the next.

  • Optimize Chromatography: For column chromatography, careful selection of the stationary phase and eluent system is critical. A shallower gradient or isocratic elution might improve separation and reduce band broadening, leading to better recovery.

  • Alternative Purification Methods: Consider non-chromatographic purification methods where applicable. For certain types of compounds, such as peptides or antibodies, techniques like preparative HPLC or methods based on specific affinity can be effective.

  • Handling Hydrophobic and Aggregation-Prone Compounds: For hydrophobic molecules that are prone to aggregation, such as certain peptides, special handling procedures may be necessary during purification. For example, using specific solubilizing agents or performing purification at elevated temperatures can prevent loss due to aggregation.

Troubleshooting Guides

Guide 1: Low Yield in a Hypothetical Suzuki-Miyaura Cross-Coupling Step

This guide provides a structured approach to troubleshooting a low-yield Suzuki-Miyaura cross-coupling reaction, a common step in the synthesis of complex molecules.

Table 1: Effect of Reaction Parameters on a Hypothetical Suzuki-Miyaura Coupling Yield

Entry Palladium Catalyst (mol%) Ligand Base Solvent Temperature (°C) Yield (%) Observations
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9035Incomplete conversion
2Pd(dppf)Cl₂ (5)-K₂CO₃Toluene/H₂O9065Improved conversion
3Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Dioxane10085High conversion, clean reaction
4Pd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃Toluene11092Excellent yield
5Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Dioxane8055Lower temperature, incomplete conversion

Troubleshooting Workflow:

If you are experiencing low yields, follow this workflow to identify and address the issue.

G start Low Yield Observed reagent_check Verify Reagent Purity and Stoichiometry start->reagent_check reagent_check->start Impure/Incorrect Stoichiometry inert_check Ensure Rigorous Inert Atmosphere reagent_check->inert_check Reagents OK inert_check->start Oxygen Leak condition_optimization Systematically Optimize Reaction Conditions inert_check->condition_optimization Atmosphere OK catalyst_screen Screen Different Catalysts and Ligands condition_optimization->catalyst_screen base_screen Screen Different Bases catalyst_screen->base_screen Next solvent_screen Screen Different Solvents base_screen->solvent_screen Next temp_screen Optimize Temperature solvent_screen->temp_screen Next analysis Analyze Crude Reaction Mixture (LC-MS, NMR) temp_screen->analysis side_products Identify Side Products analysis->side_products Low Conversion/ Side Products success Improved Yield Achieved analysis->success High Conversion/ Clean Reaction purification_optimization Optimize Purification Protocol side_products->purification_optimization purification_optimization->success

Caption: Troubleshooting workflow for a low-yield reaction.

Guide 2: Hypothetical Multi-Step Synthesis Workflow and Critical Points

The following diagram illustrates a generic multi-step synthesis, highlighting steps where yield loss is common and requires careful optimization.

G cluster_assembly Fragment Assembly cluster_modification Functional Group Interconversion cluster_cyclization Key Ring Formation A Starting Material A C Intermediate 1 (e.g., Cross-Coupling) A->C B Starting Material B B->C D Intermediate 2 (e.g., Blaise Reaction) C->D E Intermediate 3 (Deprotection) D->E F Macrocyclization Precursor E->F G Macrocyclization F->G H Final Product (Crude) G->H I Purification H->I J Pure Bilaid A I->J

Caption: Hypothetical synthesis workflow highlighting critical steps.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for performing a Suzuki-Miyaura cross-coupling reaction. The specific reagents, catalyst, ligand, base, solvent, and temperature should be optimized for each specific reaction.

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), the palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Solvent:

    • Add the anhydrous, degassed solvent (e.g., DMF, 0.05 M) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 33-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Disclaimer: The information provided in this technical support center is for research and development purposes only. All experimental procedures should be carried out by qualified personnel in a properly equipped laboratory, following all appropriate safety precautions.

References

Technical Support Center: Optimizing Bilaid A Treatment Conditions for Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment conditions for primary cells with Bilaid A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a tetrapeptide that was first isolated from an Australian estuarine fungus of the Penicillium species.[1] It functions as a weak agonist for the µ-opioid receptor (MOR).[1][2] The µ-opioid receptor is a G-protein coupled receptor (GPCR), and its activation by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[3] More potent synthetic analogs of this compound, such as bilorphin, have been developed and exhibit a bias towards G-protein signaling pathways over β-arrestin recruitment.[2]

Q2: What are the recommended solvent and storage conditions for this compound?

For optimal stability, it is recommended to consult the manufacturer's datasheet for specific solubility and storage instructions. As a general guideline for peptides, stock solutions of this compound can often be prepared in sterile, nuclease-free water or a buffered solution like PBS. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.

Q3: What types of primary cells are suitable for this compound treatment?

Primary cells that endogenously express the µ-opioid receptor are the most relevant for studying the direct effects of this compound. These can include primary neurons, dorsal root ganglion (DRG) cells, and certain types of immune cells. The suitability of any primary cell type will depend on the specific research question.

Q4: What is a typical working concentration range for this compound?

The optimal concentration of this compound will vary depending on the primary cell type and the specific experimental endpoint. Based on its reported modest affinity (Ki = 3.1 µM), a starting concentration range of 1 µM to 10 µM is a reasonable starting point for dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Troubleshooting Guide

Issue 1: Low Cell Viability After this compound Treatment

Potential Cause Recommended Solution
High concentration of this compound or solvent toxicity Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. Ensure the final concentration of the solvent (e.g., DMSO, if used) is at a non-toxic level, typically below 0.1%.
Suboptimal cell health prior to treatment Ensure primary cells are healthy and in the logarithmic growth phase before starting the experiment. Visually inspect cells for proper morphology and confluence.
Contamination of cell culture Regularly check for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh vial of cells. Use of antibiotics in the culture medium can be a preventive measure, but long-term use is not recommended.
Incorrect thawing procedure Thaw primary cells rapidly in a 37°C water bath and dilute them slowly in pre-warmed culture medium to avoid osmotic shock.

Issue 2: High Variability in Experimental Results

Potential Cause Recommended Solution
Inconsistent cell seeding density Ensure a uniform cell number is seeded in each well or flask. Use a hemocytometer or an automated cell counter for accurate cell counting.
Passage number variation Use primary cells within a narrow passage number range for all experiments, as their characteristics can change with extensive passaging. It is recommended to use early passage cells whenever possible.
Inconsistent treatment duration Adhere strictly to the planned incubation times for this compound treatment across all experimental replicates.
Edge effects in multi-well plates To minimize edge effects, avoid using the outer wells of multi-well plates for experimental conditions. Instead, fill them with sterile medium or PBS.

Issue 3: No Observable Effect of this compound

Potential Cause Recommended Solution
Low or no µ-opioid receptor expression Confirm the expression of the µ-opioid receptor in your primary cell type using techniques like RT-qPCR, western blotting, or immunofluorescence.
Inadequate this compound concentration Perform a dose-response study with a wider range of concentrations to ensure an effective dose is being used.
Degradation of this compound Ensure proper storage and handling of the this compound stock solution. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Incorrect assay endpoint The chosen functional assay may not be sensitive enough to detect the effects of a weak agonist like this compound. Consider using a more sensitive downstream assay, such as a cAMP assay or a β-arrestin recruitment assay.

Quantitative Data Summary

Table 1: Example Dose-Response of this compound on cAMP Levels in Primary Neurons

This compound Concentration (µM)Average cAMP Level (pmol/well)Standard Deviation
0 (Vehicle)10.20.8
0.19.80.7
18.10.6
56.50.5
105.30.4
255.10.4

Table 2: Example Time-Course of µ-Opioid Receptor Internalization with this compound Treatment (10 µM)

Time (minutes)% Receptor InternalizationStandard Deviation
000
581.2
15152.1
30222.5
60252.8

Experimental Protocols

Protocol 1: Thawing and Plating of Cryopreserved Primary Cells

  • Pre-warm the complete cell culture medium and any required coating solutions in a 37°C water bath.

  • If required for the specific cell type, coat the culture flasks or plates with an appropriate attachment factor (e.g., poly-D-lysine, fibronectin) according to the manufacturer's instructions.

  • Quickly thaw the vial of cryopreserved primary cells in a 37°C water bath until only a small ice crystal remains.

  • Wipe the outside of the vial with 70% ethanol and transfer it to a biological safety cabinet.

  • Slowly add the cell suspension drop-wise to a sterile conical tube containing pre-warmed complete culture medium.

  • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5-10 minutes.

  • Carefully aspirate the supernatant, being cautious not to disturb the cell pellet.

  • Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Seed the cells at the desired density onto the prepared culture vessels.

  • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Treatment of Primary Cells with this compound

  • Culture the primary cells to the desired confluence (typically 70-80%).

  • Prepare a stock solution of this compound in a suitable solvent.

  • On the day of the experiment, prepare serial dilutions of this compound in serum-free or low-serum medium to achieve the final desired concentrations. Also, prepare a vehicle control containing the same concentration of the solvent as the highest this compound concentration.

  • Carefully remove the culture medium from the cells and wash once with sterile PBS.

  • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells or flasks.

  • Incubate the cells for the desired treatment duration at 37°C.

  • Following incubation, proceed with the desired downstream analysis (e.g., cell lysis for protein or RNA extraction, functional assays).

Protocol 3: cAMP Assay

  • Plate primary cells in a multi-well plate and allow them to adhere and grow to the desired confluence.

  • On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS) and incubate for a short period.

  • Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Treat the cells with various concentrations of this compound or a vehicle control for the desired time. Include a positive control such as Forskolin to stimulate adenylyl cyclase.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

  • Normalize the cAMP levels to the protein concentration in each sample.

Visualizations

BilaidA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BilaidA This compound MOR µ-Opioid Receptor (GPCR) BilaidA->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Ion channel modulation) cAMP->Response Leads to

Caption: Signaling pathway of this compound via the µ-opioid receptor.

Experimental_Workflow start Start: Cryopreserved Primary Cells thaw Thaw and Plate Primary Cells start->thaw culture Culture to Desired Confluence (e.g., 70-80%) thaw->culture prepare_treatment Prepare this compound Dilutions and Vehicle Control culture->prepare_treatment treat Treat Cells with this compound or Vehicle prepare_treatment->treat incubate Incubate for Defined Duration treat->incubate analyze Downstream Analysis (e.g., cAMP Assay, Western Blot) incubate->analyze end End: Data Acquisition and Analysis analyze->end

Caption: General experimental workflow for this compound treatment of primary cells.

References

Strategies to reduce off-target effects of Bilaid A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bilaid A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential off-target effects during their experiments with this compound, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for off-target effects with this compound?

A1: Off-target effects of kinase inhibitors like this compound primarily stem from the conserved nature of the ATP-binding pocket across the human kinome. As this compound is designed to be ATP-competitive, it can inadvertently bind to multiple kinases beyond its intended target, leading to unintended biological outcomes. Additionally, some inhibitors may interact with non-kinase proteins that also possess ATP-binding sites.

Q2: How can I determine the selectivity profile of my this compound compound?

A2: A thorough assessment of this compound's selectivity involves a multi-pronged approach combining in vitro biochemical assays and cell-based methods. The standard initial step is a comprehensive kinase selectivity profiling screen against a large panel of kinases.[1][2] This is often followed by cell-based assays to confirm target engagement and evaluate off-target effects in a more physiologically relevant context.

Q3: What is a selectivity score and how is it interpreted?

A3: A selectivity score is a metric used to quantify the selectivity of a kinase inhibitor. One common method is to divide the number of kinases inhibited below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[1] However, this can be arbitrary. A more nuanced approach involves comparing the IC50 or Ki values for the primary target versus off-targets. A higher ratio of off-target IC50 to on-target IC50 indicates greater selectivity.

Q4: Can off-target effects manifest as unexpected cellular phenotypes?

A4: Yes, a discrepancy between the observed cellular phenotype and the known consequences of inhibiting the primary target can suggest off-target effects.[3] Phenotypic screening across various cell lines with different genetic backgrounds can help correlate inhibitor sensitivity with specific pathways, providing clues about potential off-targets.[4]

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity is observed at effective concentrations of this compound.
  • Possible Cause 1: Off-target kinase inhibition.

    • Troubleshooting Step:

      • Perform Kinome-wide Selectivity Screening: Screen this compound against a broad panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM) to identify potential off-target interactions. Follow up with IC50 determinations for any kinases showing significant inhibition (>70%).

      • Test Structurally Different Inhibitors: Compare the cytotoxic effects of this compound with other inhibitors that target the same primary kinase but have different chemical scaffolds. If the cytotoxicity is consistent across different scaffolds, it may be an on-target effect.

    • Expected Outcome: Identification of unintended kinase targets that may be responsible for the observed cytotoxicity.

  • Possible Cause 2: Inappropriate Dosage.

    • Troubleshooting Step:

      • Conduct a Dose-Response Study: Perform a detailed dose-response curve to pinpoint the lowest concentration of this compound that achieves the desired on-target effect while minimizing toxicity.

      • Consider Dose Interruption: In your experimental design, explore intermittent dosing strategies, which can sometimes mitigate toxicity while maintaining efficacy.

    • Expected Outcome: A refined dosing strategy that reduces cytotoxicity and minimizes off-target binding by using a lower, effective concentration.

Issue 2: Inconsistent or paradoxical results in cell-based assays.
  • Possible Cause 1: Activation of compensatory signaling pathways.

    • Troubleshooting Step:

      • Probe for Compensatory Activation: Use techniques like Western blotting to examine the phosphorylation status of key proteins in known compensatory pathways. For instance, inhibition of one pathway might lead to the upregulation of a parallel pathway.

      • Consider Combination Therapy: If a compensatory pathway is identified, consider using a combination of this compound with an inhibitor for the compensatory pathway to achieve a more consistent and potent effect.

    • Expected Outcome: A clearer understanding of the cellular response to this compound, leading to more consistent and interpretable data.

  • Possible Cause 2: Unidentified non-kinase off-targets.

    • Troubleshooting Step:

      • Employ Chemical Proteomics: Utilize affinity-based probes or other chemical proteomics techniques to pull down the cellular targets of this compound for identification by mass spectrometry.

      • Perform a Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of proteins upon ligand binding. A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

    • Expected Outcome: Identification of novel, non-kinase off-targets that could explain the unexpected experimental outcomes.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For an initial screen, a concentration 100-fold higher than the on-target IC50 (e.g., 1 µM) is often used.

  • Kinase Panel: Engage a commercial kinase profiling service that offers a comprehensive panel of active human kinases.

  • Binding or Activity Assay: The service will typically perform either a competition binding assay to measure the affinity of this compound for each kinase or a functional assay to measure the inhibition of kinase activity. Assays are usually run at an ATP concentration close to the Km for each kinase.

  • Data Analysis: The results are often presented as a percentage of inhibition at a given concentration. For hits showing significant inhibition, a follow-up dose-response curve is performed to determine the IC50 value for each off-target.

Data Presentation:

Kinase Target% Inhibition at 1 µM this compoundOn-Target IC50 (nM)Off-Target IC50 (nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)
Target Kinase X98%10N/AN/A
Off-Target Kinase Y85%1050050
Off-Target Kinase Z72%101200120
...............
Protocol 2: Western Blotting for Compensatory Pathway Activation

Objective: To assess the activation of compensatory signaling pathways in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT/AKT, p-ERK/ERK) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.

Visualizations

BilaidA_Off_Target_Logic cluster_0 Troubleshooting High Cytotoxicity A High Cytotoxicity Observed B Possible Cause? A->B C Off-Target Kinase Inhibition B->C Yes D Inappropriate Dosage B->D Yes E Perform Kinome Screen C->E F Refine Dose-Response D->F G Identify Off-Targets E->G H Optimize Concentration F->H BilaidA_Workflow cluster_1 Workflow for Improving this compound Selectivity start Start: this compound shows unexpected effects kinome Kinome Profiling start->kinome cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa chem_proteomics Chemical Proteomics start->chem_proteomics analysis Analyze Hits: Identify Off-Targets kinome->analysis cetsa->analysis chem_proteomics->analysis structure Structure-Guided Design (if applicable) analysis->structure Known Structures pheno_screen Phenotypic Screening analysis->pheno_screen Unknown Function end End: Optimized this compound with Reduced Off-Targets structure->end pheno_screen->end Signaling_Pathway cluster_2 On-Target vs. Off-Target Signaling BilaidA This compound OnTarget On-Target Kinase X BilaidA->OnTarget Inhibits OffTarget Off-Target Kinase Y BilaidA->OffTarget Inhibits DownstreamOn Desired Cellular Effect OnTarget->DownstreamOn Blocks Signal Compensatory Compensatory Pathway Z OnTarget->Compensatory Activates DownstreamOff Undesired Side Effect OffTarget->DownstreamOff Causes Signal

References

Improving the stability of Bilaid A in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bilaid A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the handling and experimental use of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution when I dilute my stock into an aqueous buffer. What is happening?

This is a common observation for hydrophobic compounds like this compound. The precipitation is likely occurring because the concentration of the organic co-solvent (like DMSO) in your stock solution is diluted below a level sufficient to maintain this compound's solubility in the aqueous buffer.[1] The buffer alone cannot dissolve this compound at your desired final concentration.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For hydrophobic compounds, a common recommendation is to prepare high-concentration stock solutions in 100% Dimethyl Sulfoxide (DMSO).[1]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell cultures. However, it is critical to perform a vehicle control experiment to determine the specific tolerance of your cell line.[1]

Q4: Can I use heat to improve the solubility of this compound?

Heating can temporarily increase the solubility of some compounds. However, this approach should be used with caution as it can also lead to the degradation of the compound or evaporation of the solvent.[1] It is recommended to perform stability studies to assess the impact of temperature.

Q5: How can I improve the stability of this compound in my formulation?

Several formulation strategies can enhance the stability of this compound. These include the use of excipients such as buffers to maintain an optimal pH, antioxidants to prevent oxidation, and stabilizers.[2] Advanced formulation techniques like microencapsulation, solid dispersions, and complexation with cyclodextrins can also provide a protective barrier against environmental factors.

Troubleshooting Guides

Issue: Poor Solubility of this compound in Aqueous Solutions

If you are experiencing poor solubility of this compound, consider the following strategies:

  • Co-solvents: For in vitro experiments, using a co-solvent system can be effective. A common approach is to first dissolve this compound in 100% DMSO and then use other solvents like PEG300 or Tween-80 in the final formulation.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Conduct a pH-dependent solubility study to determine the optimal pH range for this compound.

  • Formulation Technologies: For more advanced applications, consider formulation technologies that enhance the solubility of poorly water-soluble drugs. These include:

    • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous form can improve its aqueous solubility.

    • Nanomilling: Reducing the particle size of this compound to the nanoscale can increase its surface area, leading to improved dissolution rates.

    • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes or nanoemulsions can enhance its solubility and bioavailability.

    • Cyclodextrin Complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules like this compound, increasing their solubility in aqueous solutions.

Data Presentation: Comparison of Solubility Enhancement Strategies
Formulation StrategyPrincipleExpected Fold Increase in Solubility (Hypothetical for this compound)Key Considerations
Co-solvent System Increases the polarity of the solvent mixture.2-10Potential for solvent toxicity in biological systems.
pH Adjustment Ionization of the molecule at a specific pH increases its interaction with water.5-50Only applicable if this compound has ionizable functional groups.
Nanomilling Increases surface area to volume ratio.10-100Requires specialized equipment.
Amorphous Solid Dispersion Prevents crystallization, maintaining the drug in a higher energy state.50-500Physical stability of the amorphous form needs to be monitored.
Lipid-Based Formulation Encapsulates the drug in a lipid carrier.100-1000Potential for physical instability of the emulsion or liposomes.
Cyclodextrin Complexation Forms a host-guest complex with the drug.20-200Stoichiometry of the complex needs to be determined.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Test
  • Buffer Preparation: Prepare a series of buffers with a pH range from 5.0 to 9.0.

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Dilution: Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is kept constant and below 1%.

  • Equilibration: Vortex each solution thoroughly and allow it to equilibrate for a set period (e.g., 1 hour) at room temperature.

  • Analysis: Visually inspect for precipitation. Quantify the concentration of dissolved this compound in the supernatant using a validated analytical method like HPLC-UV.

Protocol 2: Stability Assessment by HPLC
  • Sample Preparation: Prepare solutions of this compound in the desired buffer or formulation.

  • Storage Conditions: Store the samples under various conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a defined period.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot of each sample.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate this compound from its potential degradation products.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare this compound Solution B Aliquot into Vials A->B C 4°C B->C D 25°C / 60% RH B->D E 40°C / 75% RH B->E F Withdraw Samples at T=0, 1, 2, 4 weeks C->F D->F E->F G HPLC Analysis F->G H Calculate % Remaining this compound G->H I Identify Degradation Products H->I

Caption: Workflow for assessing the stability of this compound under different storage conditions.

Degradation_Pathway Bilaid_A This compound Hydrolysis Hydrolysis (e.g., ester or amide bond cleavage) Bilaid_A->Hydrolysis H₂O Oxidation Oxidation (e.g., addition of oxygen) Bilaid_A->Oxidation O₂ Photodegradation Photodegradation (light-induced degradation) Bilaid_A->Photodegradation Light Degradant_1 Degradation Product 1 Hydrolysis->Degradant_1 Degradant_2 Degradation Product 2 Oxidation->Degradant_2 Degradant_3 Degradation Product 3 Photodegradation->Degradant_3

Caption: Potential degradation pathways for this compound in solution.

References

Interpreting Unexpected Results with Bilaid A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results during experiments with Bilaid A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a tetrapeptide originally isolated from an Australian estuarine fungus, Penicillium sp. MST-MF667.[1] It functions as a weak agonist for the µ-opioid receptor (MOR).[1][2] Its mechanism of action involves binding to the MOR and initiating a G protein-biased signaling cascade.[2] Unlike balanced agonists, this compound preferentially activates G protein signaling pathways over the β-arrestin pathway.[2]

Q2: What are the expected outcomes of this compound treatment in a typical cell-based assay?

In a cell line expressing the µ-opioid receptor, treatment with this compound is expected to induce a dose-dependent increase in G protein-mediated signaling (e.g., inhibition of adenylyl cyclase, activation of GIRK channels) with minimal recruitment of β-arrestin or receptor internalization. The potency of this compound is modest, with a reported Ki of 3.1 µM for the human µ-opioid receptor.

Q3: What could be the cause of no observable response to this compound in my cells?

Several factors could contribute to a lack of response. First, confirm that your cell line expresses a functional µ-opioid receptor at a sufficient density. Second, ensure the this compound is properly dissolved and used at an appropriate concentration range. Given its micromolar affinity, concentrations in the range of 1-100 µM are a reasonable starting point. Finally, consider the specific signaling pathway being measured; this compound's G protein bias means that assays measuring β-arrestin recruitment may show little to no signal.

Troubleshooting Guide for Unexpected Results

Scenario 1: Higher than Expected Potency or Efficacy

If this compound appears more potent or efficacious than anticipated, consider the following possibilities.

Potential Causes and Solutions

Potential CauseRecommended Action
Incorrect concentration of this compound Verify the initial stock concentration and the dilution series. Perform a fresh dilution from a new aliquot.
Cell line variability Ensure consistent cell passage number and health. Variations in receptor expression levels can alter sensitivity.
Assay interference Certain assay components may non-specifically interact with this compound. Run appropriate vehicle and negative controls to identify any assay artifacts.
Scenario 2: Lower than Expected or No Response

A diminished or absent response to this compound can be frustrating. The following table outlines potential reasons and troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Action
Low or absent µ-opioid receptor expression Confirm receptor expression using a validated method such as Western blot, qPCR, or flow cytometry.
Degraded or inactive this compound Use a fresh stock of this compound. Ensure proper storage conditions as recommended by the supplier.
Suboptimal assay conditions Optimize assay parameters such as incubation time, temperature, and cell density.
G protein uncoupling Prolonged cell culture or repeated treatments can lead to receptor desensitization and G protein uncoupling. Use cells at a lower passage number.
Scenario 3: Off-Target Effects Observed

Observing effects that are not mediated by the µ-opioid receptor can confound data interpretation.

Potential Causes and Solutions

Potential CauseRecommended Action
Non-specific binding at high concentrations Perform experiments with a µ-opioid receptor antagonist (e.g., Naloxone, CTAP) to confirm that the observed effect is receptor-mediated.
Interaction with other cellular components High concentrations of any compound can lead to off-target effects. Lower the concentration of this compound to a range more consistent with its known Ki.
Contaminants in the this compound sample Ensure the purity of the this compound sample. If in doubt, obtain a new, high-purity batch.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine this compound Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the µ-opioid receptor.

Materials:

  • Membranes from cells expressing the human µ-opioid receptor (hMOR)

  • [³H]-DAMGO (a high-affinity MOR agonist radioligand)

  • This compound

  • Naloxone (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a dilution series of this compound.

  • In a 96-well plate, combine hMOR membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of this compound.

  • For non-specific binding, use a saturating concentration of Naloxone instead of this compound.

  • Incubate at room temperature for 60-90 minutes.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Place filters in scintillation vials with scintillation fluid.

  • Measure radioactivity using a scintillation counter.

  • Calculate specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Assay to Measure G-protein Signaling

This protocol measures the functional consequence of this compound-mediated G-protein activation by quantifying the inhibition of adenylyl cyclase activity.

Materials:

  • Cells expressing hMOR

  • Forskolin (an adenylyl cyclase activator)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell lysis buffer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for 15-30 minutes.

  • Lyse the cells.

  • Measure cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Plot the concentration-response curve for this compound to determine its EC50 for cAMP inhibition.

Visualizing Key Concepts

To further aid in understanding the experimental context, the following diagrams illustrate the proposed signaling pathway of this compound, a general troubleshooting workflow, and a typical experimental workflow.

BilaidA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR µ-Opioid Receptor This compound->MOR Binds G_protein Gαi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Weakly Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of

Caption: Proposed G protein-biased signaling pathway of this compound at the µ-opioid receptor.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Reagents Verify Reagent Integrity (e.g., this compound concentration, cell line) Start->Check_Reagents Review_Protocol Review Experimental Protocol (e.g., incubation times, temperatures) Start->Review_Protocol Run_Controls Incorporate Additional Controls (e.g., antagonist, positive/negative controls) Check_Reagents->Run_Controls Review_Protocol->Run_Controls Analyze_Data Re-analyze Data Run_Controls->Analyze_Data Hypothesize Formulate New Hypothesis Analyze_Data->Hypothesize Consult Consult Literature / Technical Support Hypothesize->Consult

Caption: A logical workflow for troubleshooting unexpected experimental results.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (hMOR expressing cells) Treatment Cell Treatment Cell_Culture->Treatment Reagent_Prep Reagent Preparation (this compound, controls) Reagent_Prep->Treatment Incubation Incubation Treatment->Incubation Measurement Signal Measurement (e.g., cAMP levels) Incubation->Measurement Data_Processing Data Processing (Normalization, Curve Fitting) Measurement->Data_Processing Interpretation Interpretation of Results Data_Processing->Interpretation

Caption: A typical experimental workflow for assessing this compound activity in a cell-based assay.

References

Technical Support Center: Refining Mass Spectrometry Methods for Bilaid A Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Bilaid A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry-based detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for this compound analysis?

A1: Electrospray ionization (ESI) is a widely used and effective technique for the analysis of bile acid-like compounds such as this compound. It is particularly suitable for polar molecules and is compatible with liquid chromatography (LC) systems.

Q2: I am observing poor signal intensity for this compound. What are the potential causes?

A2: Poor signal intensity can stem from several factors.[1] Ensure your sample is appropriately concentrated; overly dilute samples may not produce a strong signal, while highly concentrated samples can lead to ion suppression.[1] Additionally, verify the ionization efficiency of your chosen method and ensure your mass spectrometer is properly tuned and calibrated.[1]

Q3: My mass accuracy and resolution are suboptimal. How can I improve them?

A3: To enhance mass accuracy and resolution, regular mass calibration with appropriate standards is crucial to prevent mass errors.[1] It is also important to adhere to the manufacturer's maintenance schedule for your mass spectrometer, as instrument drift and contaminants can negatively impact performance.[1]

Q4: What should I do if I see no peaks in my chromatogram?

A4: The absence of peaks could indicate an issue with the detector or the sample failing to reach it. Check the autosampler and syringe to ensure they are functioning correctly and that your sample has been prepared properly. Inspect the column for any cracks or blockages. Also, verify that the detector is on and that the gas flow is appropriate.

Q5: How can I minimize matrix effects in my this compound analysis?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. Effective sample preparation is key to minimizing these effects. Techniques such as protein precipitation, phospholipid removal, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can significantly clean up the sample and improve analytical robustness.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound detection experiments.

Issue 1: High Background Noise
  • Symptom: The baseline of your chromatogram is noisy, making it difficult to distinguish the this compound peak.

  • Possible Causes & Solutions:

    • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents.

    • System Contamination: Clean the ion source, and check for contamination in the LC system, including tubing and fittings.

    • Gas Quality: Ensure high-purity nitrogen or other required gases are being used. Check for leaks in the gas lines.

Issue 2: Peak Tailing or Fronting
  • Symptom: The this compound peak is asymmetrical, exhibiting either tailing or fronting.

  • Possible Causes & Solutions:

    • Column Overload: Dilute your sample to avoid overloading the analytical column.

    • Inappropriate Mobile Phase: Adjust the pH or solvent composition of your mobile phase to improve peak shape.

    • Column Degradation: The column may be degrading. Replace it with a new one.

Issue 3: Inconsistent Retention Times
  • Symptom: The retention time of the this compound peak varies between injections.

  • Possible Causes & Solutions:

    • Unstable LC Pump Performance: Check the pump for pressure fluctuations and ensure it is properly primed.

    • Changes in Mobile Phase Composition: Prepare fresh mobile phase and ensure consistent mixing.

    • Temperature Fluctuations: Use a column oven to maintain a stable temperature.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound under different experimental conditions to illustrate expected results.

Table 1: Linearity of this compound Detection

Concentration (ng/mL)Peak Area (Arbitrary Units)
15,230
526,150
1051,980
50258,900
100521,300
5002,605,000

Table 2: Recovery of this compound from Plasma Samples

Sample TypeSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
Plasma109.292
Plasma10095.895.8
Plasma500485.597.1

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol outlines the steps for extracting this compound from plasma samples using protein precipitation.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol provides a general method for the liquid chromatography-tandem mass spectrometry analysis of this compound.

  • Liquid Chromatography System: A UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20-80% B

    • 8-9 min: 80% B

    • 9-9.1 min: 80-20% B

    • 9.1-12 min: 20% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined).

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined).

Visualizations

BilaidA_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc UHPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI-, MRM) lc->ms data Data Acquisition ms->data quant Quantification data->quant BilaidA_Pathway BilaidA This compound Receptor Bile Acid Receptor (e.g., FXR) BilaidA->Receptor Binds to Signaling Downstream Signaling Cascade Receptor->Signaling Activates Transcription Transcription Factor Activation Signaling->Transcription Leads to Gene Target Gene Expression Transcription->Gene Regulates Response Cellular Response Gene->Response Results in

References

Addressing Batch-to-Batch Variability of Bilaid A: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability when working with Bilaid A. Our goal is to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a tetrapeptide with an alternating LDLD chirality, originally isolated from an Australian estuarine fungus, Penicillium sp. MST-MF667.[1] It functions as a weak µ-opioid receptor (MOPr) agonist.[1][2] Its unique structure provides a basis for the development of more potent and biased analogues, such as bilorphin.[1][2] The engagement of the µ-opioid receptor by agonists like this compound typically initiates a G-protein signaling cascade, leading to downstream cellular effects.

Q2: We are observing a weaker than expected response with a new batch of this compound compared to our previous lot. What could be the cause?

A2: A weaker response can stem from several factors related to batch-to-batch variability. The most common causes include lower actual concentration than stated, reduced purity, or the presence of inactive isomers. It is also possible that the compound has degraded due to improper storage. We recommend performing a quality control check as outlined in our troubleshooting guides.

Q3: How can we verify the concentration and purity of our this compound batch?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing both the purity and concentration of peptide-based compounds like this compound. We recommend running a sample of your current batch alongside a reference standard if available. Detailed protocols for HPLC analysis can be found in the "Experimental Protocols" section of this guide.

Q4: Could solubility issues be contributing to the observed variability?

A4: Yes, incomplete dissolution of this compound can lead to a lower effective concentration in your experiments. Ensure that the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing your working solutions. Visual inspection for precipitates and gentle sonication can aid in complete dissolution.

Q5: How should this compound be properly stored to prevent degradation?

A5: As a peptide, this compound is susceptible to degradation. For long-term storage, it is recommended to store the lyophilized powder at -20°C or below. Once reconstituted in a solvent, aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.

Troubleshooting Inconsistent Results

If you are experiencing inconsistent results between different batches of this compound, a systematic approach to troubleshooting is crucial. The following guides and diagrams will help you identify and resolve the issue.

Diagram: Troubleshooting Workflow for this compound Variability

G start Inconsistent Results with New Batch check_storage Verify Proper Storage Conditions start->check_storage check_solubility Assess Solubility (Visual Inspection, Sonication) check_storage->check_solubility qc_analysis Perform QC Analysis (HPLC, Mass Spec) check_solubility->qc_analysis compare_data Compare Data with Certificate of Analysis qc_analysis->compare_data Data Consistent? contact_support Contact Technical Support with Data qc_analysis->contact_support Data Inconsistent? adjust_protocol Adjust Experimental Protocol (e.g., concentration) compare_data->adjust_protocol continue_experiment Proceed with Experiment adjust_protocol->continue_experiment

Caption: A stepwise workflow to diagnose and address batch-to-batch variability of this compound.

Quantitative Data Summary

When assessing a new batch of this compound, it is important to compare its analytical data with the specifications provided in the Certificate of Analysis (C of A). Below is a sample table summarizing key quality control parameters.

ParameterBatch A (Previous)Batch B (New)Acceptance Criteria
Purity (HPLC) 98.5%95.2%≥ 95%
Identity (Mass Spec) ConfirmedConfirmedMatches Expected Mass
Concentration (HPLC) 10.1 mM9.2 mM9.0 - 11.0 mM
Appearance White Lyophilized PowderWhite Lyophilized PowderWhite Lyophilized Powder

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity and Concentration

This protocol provides a general method for assessing the purity and concentration of this compound batches.

  • Mobile Phase Preparation : Prepare a mobile phase consisting of acetonitrile and water with 0.1% formic acid (e.g., a gradient of 10-90% acetonitrile in water with 0.1% formic acid).

  • Standard Solution Preparation : Accurately weigh and dissolve the this compound reference standard in the appropriate solvent (e.g., DMSO) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from this stock to generate a calibration curve.

  • Sample Preparation : Prepare the this compound sample from the new batch at a concentration within the range of the calibration curve.

  • HPLC Analysis :

    • Set the column temperature (e.g., 40°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength to an appropriate value for the peptide.

    • Inject equal volumes of the standards and the sample.

  • Data Analysis :

    • Compare the retention time of the main peak in the sample to the standard.

    • Calculate the purity of the batch by determining the area percentage of the main peak relative to the total area of all peaks.

    • Quantify the concentration of the batch by comparing its peak area to the calibration curve.

Signaling Pathway

Diagram: Simplified µ-Opioid Receptor Signaling Pathway

This compound acts as an agonist at the µ-opioid receptor (MOPr), which is a G-protein coupled receptor (GPCR). The simplified signaling cascade is depicted below.

G BilaidA This compound MOPr µ-Opioid Receptor (MOPr) BilaidA->MOPr G_protein Gi/o Protein MOPr->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP downstream Downstream Cellular Effects cAMP->downstream

Caption: Agonist binding to the µ-opioid receptor leads to inhibition of adenylyl cyclase.

References

Validation & Comparative

Comparative Efficacy Analysis: Bilaid A and its Analogs Versus Standard of Care Opioid Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of Bilaid A, a novel tetrapeptide, and its more potent derivative, bilorphin, against standard of care μ-opioid receptor (MOR) agonists. The data presented is based on foundational research and aims to inform drug discovery and development efforts in the field of analgesia.

Introduction

This compound is a tetrapeptide with an unusual alternating L-D-L-D chirality, isolated from an Australian estuarine fungus, Penicillium sp.[1][2]. It has been identified as a weak agonist of the μ-opioid receptor (MOR), the primary target for major opioid analgesics like morphine[1][3][4]. While this compound itself is not a clinical candidate, it served as a scaffold for the development of more potent and functionally selective analogs, such as bilorphin. This comparison focuses on the preclinical data for this compound and bilorphin relative to morphine, a gold-standard MOR agonist, and oliceridine, a G protein-biased agonist.

The standard of care for severe pain management has long been dominated by conventional opioids like morphine. These drugs are effective analgesics but are associated with significant adverse effects, including respiratory depression, constipation, tolerance, and dependence. These side effects are thought to be mediated, in part, by the recruitment of β-arrestin signaling pathways upon MOR activation. In contrast, G protein-biased MOR agonists are hypothesized to preferentially activate G protein signaling, which is associated with analgesia, while minimizing β-arrestin recruitment, potentially leading to a safer therapeutic profile.

Quantitative Efficacy Comparison

The following tables summarize the key preclinical efficacy parameters of this compound, its amidated form (this compound amide), and its optimized analog, bilorphin, in comparison to morphine and the endogenous MOR agonist endomorphin-2.

Table 1: Receptor Binding Affinity

CompoundReceptorKi (nM)Source
This compound human MOR3,100
This compound amide (1e) human MOR750
Bilorphin (3c) human MOR1.1
human DOR190
human KOR770
Morphine human MOR1.9

Ki (inhibitory constant) is a measure of binding affinity; a lower value indicates higher affinity.

Table 2: In Vitro Functional Activity

CompoundAssayParameterResultSource
This compound cAMP accumulation (HEK293 cells)Inhibition at 10 µM21%
Bilorphin G protein activation (GTPγS binding)EC5023 nM
β-arrestin-2 recruitmentEC50>10,000 nM
MOR internalizationEmaxSignificantly less than morphine
Morphine G protein activation (GTPγS binding)EC50130 nM
β-arrestin-2 recruitmentEC502,400 nM
Endomorphin-2 G protein activation (GTPγS binding)EC501.4 nM
β-arrestin-2 recruitmentEC502.6 nM

EC50 (half maximal effective concentration) measures potency; a lower value indicates higher potency. Emax (maximal effect) measures efficacy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the μ-opioid receptor and a typical workflow for evaluating novel opioid agonists.

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor (MOR) G_protein Gαi/o G Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits (Biased agonists reduce this) Agonist Opioid Agonist (e.g., Bilorphin, Morphine) Agonist->MOR Binds to AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia Analgesia G_protein->Analgesia Leads to cAMP ↓ cAMP Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Adverse Effects (e.g., Respiratory Depression) beta_arrestin->Side_Effects

Caption: μ-Opioid receptor signaling cascade.

Experimental_Workflow cluster_synthesis Compound Development cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis Bilaid_A This compound Isolation (from Penicillium sp.) Bilorphin_Design Rational Design & Chemical Synthesis of Bilorphin Bilaid_A->Bilorphin_Design Binding_Assay Radioligand Binding Assay (Determine Ki at MOR, DOR, KOR) Bilorphin_Design->Binding_Assay Neuronal_Activity Electrophysiology (e.g., Locus Coeruleus Neurons) Bilorphin_Design->Neuronal_Activity Functional_Assay Functional Assays (HEK293 cells) Binding_Assay->Functional_Assay G_Protein G Protein Activation ([35S]GTPγS Assay) Functional_Assay->G_Protein Arrestin β-Arrestin Recruitment (e.g., BRET/FRET Assay) Functional_Assay->Arrestin cAMP_Assay cAMP Accumulation Assay Functional_Assay->cAMP_Assay

Caption: Preclinical evaluation workflow for novel opioids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summarized from the primary literature describing the characterization of this compound and its analogs.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compounds for human opioid receptors (μ, δ, κ).

  • Methodology:

    • Membranes from HEK293 cells stably expressing the human MOR, DOR, or KOR are prepared.

    • Membranes are incubated with a specific radioligand (e.g., [3H]DAMGO for MOR) and varying concentrations of the competitor compound (e.g., this compound, bilorphin).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

    • After incubation, bound and free radioligand are separated by rapid filtration.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay

  • Objective: To measure the functional consequence of MOR activation (inhibition of adenylyl cyclase).

  • Methodology:

    • HEK293 cells expressing the human MOR are pre-treated with forskolin to stimulate cAMP production.

    • Cells are then incubated with varying concentrations of the test agonist.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

    • The percentage of inhibition of forskolin-induced cAMP accumulation is calculated for each agonist concentration.

3. [35S]GTPγS Binding Assay (G Protein Activation)

  • Objective: To directly measure G protein activation following receptor stimulation.

  • Methodology:

    • Cell membranes expressing the MOR are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the agonist.

    • Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

    • The reaction is terminated, and membrane-bound [35S]GTPγS is separated from the free nucleotide by filtration.

    • Radioactivity is measured by liquid scintillation counting.

    • EC50 and Emax values are determined from concentration-response curves.

4. β-Arrestin Recruitment Assay

  • Objective: To quantify the recruitment of β-arrestin to the activated MOR, a key step in desensitization and a marker of β-arrestin pathway signaling.

  • Methodology:

    • A cell line co-expressing the MOR and a β-arrestin-2 fusion protein is used. Often, these proteins are tagged with components of a bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET) pair (e.g., a luciferase and a fluorescent protein).

    • Cells are treated with varying concentrations of the agonist.

    • Agonist-induced receptor activation brings the MOR and β-arrestin-2 into close proximity, resulting in an increase in the BRET or FRET signal.

    • The signal is measured using a plate reader.

    • EC50 and Emax values are calculated from concentration-response curves.

Conclusion

This compound, a naturally occurring tetrapeptide, is a weak μ-opioid receptor agonist. While not clinically viable itself, its unique structure provided the foundation for the design of bilorphin, a potent and highly G protein-biased MOR agonist. Preclinical data indicates that bilorphin exhibits high affinity for the MOR, comparable to morphine, but demonstrates a strong functional preference for G protein signaling over β-arrestin recruitment. This profile is similar to that of oliceridine, a drug developed with the aim of providing safer analgesia. The findings suggest that the bilaid scaffold represents a promising starting point for the development of next-generation analgesics with an improved safety profile over standard of care opioids. Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential of this novel class of compounds.

References

A Comparative Analysis of Bilaid A and its Analogs Versus Oliceridine and Morphine for Mu-Opioid Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Bilaid A, a novel tetrapeptide, and its potent analog, bilorphin, against the G protein-biased agonist Oliceridine and the conventional opioid, morphine. The focus is on their mechanism of action, efficacy, and safety profiles, supported by experimental data.

Introduction

Opioid analgesics are the cornerstone for managing moderate to severe pain. However, their therapeutic use is often limited by severe side effects such as respiratory depression and constipation. A promising strategy to develop safer opioids is to design molecules that preferentially activate the G protein signaling pathway, responsible for analgesia, over the β-arrestin pathway, which is associated with many of the adverse effects. This property is known as G protein bias.

This compound, a tetrapeptide with a unique alternating LDLD chirality, was isolated from the fungus Penicillium sp. MST-MF667. While this compound itself is a weak µ-opioid agonist, it has served as a scaffold for the development of more potent, G protein-biased analogs, most notably bilorphin.[1] This guide compares the pharmacological profile of bilorphin with Oliceridine (TRV130), a clinically approved G protein-biased µ-opioid receptor (MOR) agonist, and morphine, a conventional unbiased opioid agonist.

Mechanism of Action: Biased Agonism at the Mu-Opioid Receptor

The µ-opioid receptor (MOR) is a G protein-coupled receptor (GPCR). Upon activation by an agonist, it triggers two main intracellular signaling cascades: the G protein pathway and the β-arrestin pathway.

  • G Protein Pathway: Activation of the Gαi subunit of the G protein leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is primarily responsible for the analgesic effects of opioids.[2][3][4]

  • β-Arrestin Pathway: This pathway is involved in receptor desensitization, internalization, and has been linked to the development of tolerance and adverse effects such as respiratory depression and constipation.[5]

Bilorphin , like Oliceridine , is a G protein-biased agonist. This means it preferentially activates the G protein pathway while minimally engaging the β-arrestin pathway. In contrast, morphine is a relatively unbiased agonist, activating both pathways.

Below is a diagram illustrating the signaling pathways of biased and unbiased MOR agonists.

cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Agonist Agonist MOR μ-Opioid Receptor Agonist->MOR Binds G_Protein G Protein (Gαi/βγ) MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Adverse_Effects Adverse Effects (Respiratory Depression, Constipation) Beta_Arrestin->Adverse_Effects cluster_prep Preparation cluster_assay Assay cluster_detection Detection Prepare_Reagents Prepare Membranes, [35S]GTPγS, GDP, Test Compounds Add_Reagents Add Membranes, GDP, and Test Compound to 96-well plate Prepare_Reagents->Add_Reagents Initiate_Reaction Add [35S]GTPγS Add_Reagents->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Filter Terminate by Filtration Incubate->Filter Wash Wash Filters Filter->Wash Add_Scintillant Add Scintillation Cocktail Wash->Add_Scintillant Count Measure Radioactivity Add_Scintillant->Count Analyze Data Analysis (EC50, Emax) Count->Analyze cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection Plate_Cells Plate PathHunter® Cells in Microplate Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Add_Compound Add Test Compounds Incubate_Overnight->Add_Compound Incubate_Treatment Incubate at 37°C Add_Compound->Incubate_Treatment Add_Detection_Reagents Add PathHunter® Detection Reagents Incubate_Treatment->Add_Detection_Reagents Incubate_Detection Incubate at RT Add_Detection_Reagents->Incubate_Detection Read_Signal Measure Luminescence Incubate_Detection->Read_Signal Analyze Data Analysis (EC50) Read_Signal->Analyze

References

Reproducibility of Bilaid A Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the experimental data for the novel tetrapeptide Bilaid A and its potent analog, bilorphin, to provide a framework for reproducibility and further research.

This guide offers a detailed comparison of the experimental findings for this compound, a weak µ-opioid agonist, and its synthetically derived, more potent analog, bilorphin. While direct replication studies for this compound are not publicly available, this guide serves as a resource for researchers by presenting the key experimental data and methodologies from the foundational study by Dekan et al. (2019). The aim is to facilitate an understanding of the initial findings and provide a basis for future reproducibility efforts and drug development.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data from the initial study, comparing the µ-opioid receptor (hMOPr) binding affinity and functional activity of this compound and its derivatives with the more potent analog, bilorphin, and the standard opioid, morphine.

Table 1: µ-Opioid Receptor Binding Affinities

CompoundKi (nM) at hMOPr
This compound (1a)3100
This compound-NH2 (1e)750
Bilaid C (3a)210
Bilorphin (3c) 1.1
Morphine2.4

Data sourced from Dekan Z. et al., PNAS, 2019.[1]

Table 2: Functional Agonist Activity at the µ-Opioid Receptor

CompoundAssayEC50 (nM)
Bilaid CGIRK activation in LC neurons>10,000
Bilorphin GIRK activation in LC neurons 68
MorphineGIRK activation in LC neurons240

Data sourced from Dekan Z. et al., PNAS, 2019.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

G_protein_vs_beta_arrestin_signaling cluster_receptor µ-Opioid Receptor (MOPr) Activation cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) Opioid_Agonist Opioid Agonist (e.g., Bilorphin, Morphine) MOPr µ-Opioid Receptor (MOPr) Opioid_Agonist->MOPr Binds to G_Protein Gi/o Protein MOPr->G_Protein Activates GRK GRK MOPr->GRK Phosphorylates Effector_G Downstream Effectors (e.g., GIRK channels) G_Protein->Effector_G Modulates Analgesia Analgesia Effector_G->Analgesia beta_Arrestin β-Arrestin GRK->beta_Arrestin Recruits Internalization Receptor Internalization & Downstream Signaling beta_Arrestin->Internalization Side_Effects Side Effects (e.g., Respiratory Depression) Internalization->Side_Effects

Caption: µ-Opioid Receptor Signaling Pathways.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep1 Prepare cell membranes expressing hMOPr prep2 Prepare radioligand ([3H]DAMGO) prep3 Prepare test compounds (this compound, Bilorphin, etc.) in serial dilutions incubation Incubate membranes, radioligand, and test compound together prep3->incubation separation Separate bound from free radioligand via vacuum filtration incubation->separation detection Quantify bound radioactivity using liquid scintillation counting separation->detection analysis Calculate Ki values from IC50 values using the Cheng-Prusoff equation detection->analysis

Caption: Competitive Binding Assay Workflow.

Experimental Protocols

The following are summaries of the key experimental protocols from the Dekan et al. (2019) study.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of the test compounds for the human µ-opioid receptor (hMOPr).

  • Cell Lines: HEK293 cells stably expressing hMOPr.

  • Procedure:

    • Cell membranes were prepared from the HEK293-hMOPr cells.

    • Membranes were incubated with the radioligand [3H]DAMGO and varying concentrations of the test compounds (this compound, its derivatives, or bilorphin).

    • The incubation was carried out in a buffer solution at room temperature.

    • Non-specific binding was determined in the presence of a high concentration of naloxone.

    • The reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.

    • The IC50 values were calculated from the competition binding curves and converted to Ki values using the Cheng-Prusoff equation.[1]

GIRK Current Recordings in Locus Coeruleus (LC) Neurons
  • Objective: To assess the functional agonist activity of the compounds by measuring the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

  • Tissue Preparation: Brainstem slices containing the locus coeruleus were prepared from rats.

  • Procedure:

    • Whole-cell patch-clamp recordings were performed on visually identified LC neurons.

    • A stable baseline current was established.

    • Test compounds were applied to the bath solution at various concentrations.

    • The outward current induced by the activation of GIRK channels was measured.

    • Concentration-response curves were generated to determine the EC50 values for each compound.[1]

β-Arrestin Recruitment Assay
  • Objective: To measure the recruitment of β-arrestin to the activated µ-opioid receptor, an indicator of the potential for receptor desensitization and certain side effects.

  • Methodology: A bioluminescence resonance energy transfer (BRET) assay was utilized.

  • Procedure:

    • HEK293 cells were co-transfected with constructs for MOPr fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).

    • Cells were incubated with the BRET substrate (e.g., coelenterazine).

    • Test compounds were added at various concentrations.

    • The BRET signal, which increases upon the proximity of the donor and acceptor due to β-arrestin recruitment to the receptor, was measured.

    • Concentration-response curves were generated to quantify the extent of β-arrestin recruitment.[1]

This guide provides a foundational overview of the experimental results and methodologies for this compound and its derivatives. For a complete and detailed understanding, researchers are encouraged to consult the original publication by Dekan et al. in PNAS (2019).

References

Comparative Efficacy and Signaling of Bilaid A and its Analogs at the μ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Bilaid A, a novel tetrapeptide, and its synthetic analogs reveals a promising new frontier in the development of safer, more effective opioid analgesics. This guide provides a detailed comparison of the binding affinities, G protein activation, and β-arrestin recruitment profiles of this compound, Bilaid C, and the highly potent, G protein-biased analog, bilorphin, benchmarked against the classical opioid, morphine.

This compound, a tetrapeptide with an unusual alternating L-D-L-D stereochemistry, was first isolated from an Australian estuarine fungus of the Penicillium genus.[1] While demonstrating weak agonism at the μ-opioid receptor (MOPr), its unique structure has served as a template for the development of more potent and functionally selective analogs.[1] This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear, comparative understanding of the pharmacological properties of these compounds.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the binding affinity, G protein activation, and β-arrestin recruitment for this compound and its key analogs in comparison to morphine. This data is crucial for understanding the structure-activity relationship and the functional selectivity of these compounds.

Table 1: μ-Opioid Receptor Binding Affinities

CompoundKᵢ (nM)
This compound3100[2]
Bilaid C210[2]
Bilorphin1.1[3]
Morphine4.6

Table 2: Functional Activity at the μ-Opioid Receptor

CompoundG Protein Activation (EC₅₀, nM)G Protein Activation (Eₘₐₓ, %)β-Arrestin Recruitment (EC₅₀, nM)β-Arrestin Recruitment (Eₘₐₓ, %)
This compound >10,000->10,000-
Bilorphin 13902,80028
Morphine 4310023065
Met-enkephalin 1810036100

Data for Tables 1 and 2 were extracted from Dekan Z, et al. PNAS. 2019;116(44):22353-22358 and its supplementary information.

Signaling Pathways and Experimental Workflows

The development of G protein-biased agonists for the μ-opioid receptor is a key strategy for creating analgesics with fewer side effects. The following diagrams illustrate the signaling pathway of the μ-opioid receptor and the experimental workflows used to characterize the functional activity of this compound and its analogs.

μ-Opioid Receptor Signaling Pathway

Activation of the μ-opioid receptor by an agonist typically initiates two main signaling cascades: the G protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to adverse effects like respiratory depression and constipation. Biased agonists, such as bilorphin, preferentially activate the G protein pathway.

μ-Opioid Receptor Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOPr μ-Opioid Receptor G_protein Gαi/o Protein MOPr->G_protein Preferentially activated by Bilorphin GRK GRK MOPr->GRK Agonist Agonist (e.g., Bilorphin) Agonist->MOPr AC Adenylyl Cyclase Inhibition G_protein->AC beta_arrestin β-Arrestin Side_Effects Adverse Effects (e.g., Respiratory Depression) beta_arrestin->Side_Effects Analgesia Analgesia AC->Analgesia GRK->beta_arrestin Phosphorylation and Recruitment

Caption: μ-Opioid receptor signaling pathways.

Experimental Workflow: GTPγS Binding Assay

This assay measures the activation of G proteins upon agonist binding to the μ-opioid receptor.

GTPγS Binding Assay Workflow start Start: Prepare Membranes from CHO-hMOPr cells incubate_membranes Incubate membranes with agonist (e.g., Bilorphin) and GDP start->incubate_membranes add_gtp Add [³⁵S]GTPγS to initiate the reaction incubate_membranes->add_gtp incubate_reaction Incubate at 30°C add_gtp->incubate_reaction filtration Terminate reaction by rapid filtration incubate_reaction->filtration wash Wash filter plate to remove unbound [³⁵S]GTPγS filtration->wash scintillation Measure bound radioactivity using scintillation counting wash->scintillation analyze Analyze data to determine EC₅₀ and Eₘₐₓ scintillation->analyze

Caption: Workflow for GTPγS binding assay.

Experimental Workflow: β-Arrestin Recruitment Assay

The PathHunter™ β-arrestin assay is used to quantify the recruitment of β-arrestin to the activated μ-opioid receptor.

Beta-Arrestin Recruitment Assay Workflow start Start: Plate HEK293 cells co-expressing MOPr-ProLink and β-arrestin-Enzyme Acceptor add_agonist Add agonist (e.g., Bilorphin) start->add_agonist incubate_cells Incubate at 37°C add_agonist->incubate_cells add_substrate Add chemiluminescent substrate incubate_cells->add_substrate read_luminescence Measure luminescence add_substrate->read_luminescence analyze Analyze data to determine EC₅₀ and Eₘₐₓ read_luminescence->analyze

Caption: Workflow for β-Arrestin recruitment assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are the protocols for the key experiments cited in this guide, based on the methods described in Dekan et al., 2019.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of the test compounds for the human μ-opioid receptor (hMOPr).

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the hMOPr (CHO-hMOPr) are cultured and harvested. The cells are then homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in the assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4.

  • Procedure:

    • In a 96-well plate, add 25 µL of assay buffer containing the cell membranes (10-20 µg of protein).

    • Add 25 µL of various concentrations of the competing ligand (this compound, analogs, or morphine).

    • Add 25 µL of the radioligand [³H]DAMGO (a potent MOPr agonist) at a final concentration of 1 nM.

    • Incubate the plate at 25°C for 90 minutes.

    • The reaction is terminated by rapid filtration through a GF/B filter plate using a cell harvester.

    • The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Kᵢ values are then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate G protein activation by the hMOPr.

  • Membrane Preparation: Membranes from CHO-hMOPr cells are prepared as described for the binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer containing cell membranes (10-20 µg of protein).

    • Add 50 µL of assay buffer containing various concentrations of the agonist.

    • Add 50 µL of GDP to a final concentration of 10 µM.

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS to a final concentration of 0.1 nM.

    • Incubate for 60 minutes at 30°C with gentle shaking.

    • The reaction is terminated by rapid filtration through a GF/B filter plate.

    • The filters are washed with ice-cold wash buffer.

    • The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect).

PathHunter™ β-Arrestin Recruitment Assay

This cell-based assay quantifies the recruitment of β-arrestin to the activated hMOPr.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the hMOPr fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor fragment (DiscoverX).

  • Procedure:

    • Cells are seeded in a 384-well white-walled assay plate and incubated overnight.

    • The culture medium is removed, and cells are treated with various concentrations of the test compounds.

    • The plate is incubated for 90 minutes at 37°C in a 5% CO₂ incubator.

    • PathHunter™ detection reagents are added to each well.

    • The plate is incubated for 60 minutes at room temperature in the dark.

    • Chemiluminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of β-arrestin recruited to the receptor. The data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

References

Validating the Specificity of Bilaid A's Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating the target engagement and specificity of small molecule inhibitors, using the hypothetical compound "Bilaid A" as an example. Objective evaluation of on-target efficacy and potential off-target effects is critical for the successful progression of any drug candidate. This document outlines the experimental protocols and presents a comparative analysis of widely used techniques to facilitate informed decisions in your research and development endeavors.

Comparative Analysis of Target Engagement Methods

The selection of an appropriate method for validating target engagement depends on several factors, including the nature of the target protein, the desired throughput, and the specific information required (e.g., confirmation of intracellular engagement, binding kinetics, or proteome-wide specificity). The following table summarizes and compares three key methodologies: Cellular Thermal Shift Assay (CETSA), Chemical Proteomics, and Kinase Profiling.

FeatureCellular Thermal Shift Assay (CETSA)Chemical ProteomicsKinase Profiling
Principle Measures the thermal stabilization of a target protein upon ligand binding within a cellular environment.[1][2][3]Utilizes chemical probes or affinity chromatography to identify protein binding partners of a small molecule from a complex biological sample.[4][5]Assesses the activity of a compound against a large panel of kinases to determine its selectivity.
Environment In-cell, cell lysate, or tissue.In-cell, cell lysate.In vitro (purified enzymes).
Key Outputs Target engagement confirmation, cellular EC50 (potency).Identification of direct and indirect binding partners, off-target identification.IC50 values against a panel of kinases, selectivity score.
Compound Modification Not required.Often requires modification (e.g., biotinylation, photo-affinity label), though label-free methods exist.Not required.
Throughput Can be adapted to a microplate format for higher throughput.Lower throughput, often used for in-depth profiling of a few compounds.High-throughput, suitable for screening large compound libraries.
Advantages Confirms target engagement in a physiologically relevant context; no compound labeling needed.Provides a global view of protein interactions, crucial for identifying off-targets.Standardized and highly quantitative method for assessing kinase inhibitor selectivity.
Limitations Not all proteins exhibit a clear thermal shift; indirect effects can be confounding.Can be technically challenging; potential for false positives/negatives depending on the approach.Limited to kinase targets; in vitro results may not always translate to cellular activity.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and accurate interpretation of experimental results. Below are generalized protocols for the three key validation techniques.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.

Protocol:

  • Cell Treatment: Incubate cultured cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Heating Step: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured and aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Chemical Proteomics

Chemical proteomics aims to identify the cellular targets of a small molecule by using a modified version of the compound to "pull down" its binding partners.

Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound containing a reactive moiety (e.g., a photo-affinity label) and an enrichment tag (e.g., biotin).

  • Cell Treatment and Crosslinking: Incubate cells with the this compound probe. If using a photo-affinity probe, expose the cells to UV light to induce covalent crosslinking between the probe and its binding partners.

  • Cell Lysis and Affinity Purification: Lyse the cells and use affinity chromatography (e.g., streptavidin beads for a biotinylated probe) to enrich for probe-bound proteins.

  • Protein Digestion and Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify the proteins using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the this compound-treated sample compared to controls.

Kinase Profiling

Kinase profiling services are commercially available and provide a standardized way to assess the selectivity of an inhibitor against a broad range of kinases.

Protocol:

  • Compound Submission: Submit a sample of this compound to a commercial vendor offering kinase profiling services.

  • Assay Performance: The vendor will typically perform in vitro activity assays using a large panel of purified kinases (often over 400). The assays measure the ability of this compound to inhibit the activity of each kinase, usually at a fixed ATP concentration.

  • Data Analysis and Reporting: The results are typically provided as a percentage of inhibition at a given concentration of this compound or as IC50 values for the most potently inhibited kinases. The data can be visualized as a "kinome map" to illustrate the selectivity profile.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway involving this compound's target, the general workflow for target validation, and the logical relationship of the comparative analysis.

BilaidA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target_Kinase Target Kinase (e.g., TK1) Receptor->Target_Kinase Activates Downstream_Protein1 Downstream Protein 1 Target_Kinase->Downstream_Protein1 Phosphorylates Downstream_Protein2 Downstream Protein 2 Downstream_Protein1->Downstream_Protein2 Transcription_Factor Transcription Factor Downstream_Protein2->Transcription_Factor Bilaid_A This compound Bilaid_A->Target_Kinase Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway of this compound's target kinase.

Target_Validation_Workflow Start Start: Phenotypic Hit (e.g., this compound) Target_ID Target Identification (e.g., Chemical Proteomics) Start->Target_ID Target_Engagement Target Engagement Validation (e.g., CETSA) Target_ID->Target_Engagement Selectivity_Profiling Selectivity Profiling (e.g., Kinase Panel) Target_Engagement->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: General workflow for small molecule target validation.

Comparison_Logic cluster_methods Validation Methods cluster_outputs Comparative Data Bilaid_A This compound (Test Compound) CETSA CETSA Bilaid_A->CETSA Chemical_Proteomics Chemical Proteomics Bilaid_A->Chemical_Proteomics Kinase_Profiling Kinase Profiling Bilaid_A->Kinase_Profiling Target_Engagement On-Target Engagement CETSA->Target_Engagement Specificity Off-Target Profile Chemical_Proteomics->Specificity Kinase_Profiling->Specificity

Caption: Logical relationship of the comparative validation approach.

References

Comparative Safety Profile of Bilaid A and Other Immunomodulatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

This guide provides a comparative overview of the safety profile of Bilaid A, a novel tetrapeptide μ-opioid receptor agonist, with other classes of compounds relevant to immunomodulation and inflammatory diseases. Due to the limited publicly available preclinical and clinical safety data for this compound, this comparison relies on the established safety profiles of the broader class of μ-opioid agonists and contrasts them with those of Janus kinase (JAK) inhibitors, sphingosine-1-phosphate (S1P) receptor modulators, and tyrosine kinase 2 (TYK2) inhibitors.

Executive Summary

This compound is a weak μ-opioid agonist isolated from an Australian estuarine fungus, Penicillium sp.[1][2]. While it has served as a foundation for developing more potent analgesics like bilorphin, its own comprehensive safety profile has not been extensively documented in publicly accessible literature.[3][4]. Therefore, its potential adverse effects are inferred from the well-established safety concerns associated with μ-opioid agonists.[5].

In contrast, JAK inhibitors, S1P receptor modulators, and TYK2 inhibitors are classes of drugs with more extensive clinical safety data, primarily in the context of treating autoimmune and inflammatory conditions.. This guide presents a comparative analysis of the known and anticipated safety profiles of these compound classes to aid researchers in understanding their relative therapeutic windows and potential liabilities.

Comparative Safety Profiles

The following table summarizes the known and anticipated adverse effects of this compound (as a μ-opioid agonist) and other comparator compound classes. This information is collated from preclinical studies and clinical trial data.

Adverse Event ClassThis compound (as a μ-Opioid Agonist)JAK InhibitorsS1P Receptor ModulatorsTYK2 Inhibitors
Cardiovascular Bradycardia, hypotension.Increased risk of major adverse cardiovascular events (e.g., heart attack, stroke), thrombosis.Bradycardia and atrioventricular block upon initiation, mild increases in blood pressure.No significant increase in major adverse cardiovascular events or venous thromboembolism reported in long-term trials of deucravacitinib.
Infections Minimal direct immunosuppressive effects reported.Increased risk of serious infections, including opportunistic infections and herpes zoster reactivation.Increased risk of infections.Increased risk of upper respiratory infections.
Gastrointestinal Nausea, vomiting, constipation.Nausea, diarrhea.Nausea.Nausea, diarrhea, mouth ulcers.
Malignancy No direct association.Increased risk of malignancies, particularly lung cancer, lymphoma, and non-melanoma skin cancer.Malignancy has been reported, particularly with fingolimod and siponimod.No increased rates of malignancy reported in long-term trials of deucravacitinib.
Hematological Minimal effects reported.Anemia, neutropenia, lymphopenia.Decreased lymphocyte counts.No significant hematological toxicity reported with deucravacitinib.
Hepatic Minimal effects reported.Liver injury.Increased hepatic aminotransferase concentrations.No significant reports of liver injury.
Neurological Sedation, dizziness, respiratory depression.Headache.Headache, macular edema, convulsions.Headache.
Dermatological Pruritus.Acne, folliculitis.Basal cell carcinoma.Acne.
Musculoskeletal Muscle rigidity.CPK elevations, rhabdomyolysis (rare).Not a prominent feature.CPK elevations.

Experimental Methodologies

The safety data for the comparator compounds are derived from a combination of preclinical toxicology studies and human clinical trials. A general overview of the methodologies employed in these studies is provided below.

Preclinical Toxicology Studies:

  • Acute Toxicity Studies: These studies involve the administration of a single high dose of the compound to animals (e.g., rodents, dogs) to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity..

  • Repeated-Dose Toxicity Studies: Animals are administered the compound daily for a specified duration (e.g., 28 days, 90 days, or longer) to evaluate the long-term effects of the drug on various organs and physiological systems.. These studies typically include daily clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of tissues at the end of the study..

  • Safety Pharmacology Studies: These studies are designed to assess the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems..

  • Genotoxicity and Carcinogenicity Studies: These long-term studies evaluate the potential of the compound to cause genetic mutations or cancer..

Clinical Trials:

  • Phase I-III Clinical Trials: Human volunteers and patients are closely monitored for adverse events through physical examinations, vital sign measurements, electrocardiograms (ECGs), and laboratory tests (hematology, clinical chemistry, etc.). The incidence and severity of adverse events are systematically recorded and compared between the treatment and placebo or active comparator groups..

Signaling Pathway and Experimental Workflow

JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression involved in inflammation and immune responses. JAK inhibitors block this pathway, thereby reducing inflammation.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT Nucleus Nucleus STAT_P->Nucleus Translocates to GeneExpression Gene Expression (Inflammation) Nucleus->GeneExpression Regulates JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibits

Caption: JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.

Experimental Workflow for Assessing In Vitro Toxicity

A common workflow to assess the potential toxicity of a new compound in the early stages of drug discovery involves a series of in vitro assays.

Experimental_Workflow Compound Test Compound (e.g., this compound) DoseResponse Dose-Response Treatment Compound->DoseResponse CellLines Cell Line Panel (e.g., HepG2, HEK293) CellLines->DoseResponse Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) DoseResponse->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Ames Test, Micronucleus) DoseResponse->Genotoxicity hERG hERG Channel Assay DoseResponse->hERG DataAnalysis Data Analysis (IC50/EC50 Determination) Cytotoxicity->DataAnalysis Genotoxicity->DataAnalysis hERG->DataAnalysis RiskAssessment Preliminary Risk Assessment DataAnalysis->RiskAssessment

Caption: A typical experimental workflow for in vitro toxicity screening of a novel compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Bilaid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory reagents is a cornerstone of responsible research and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Bilaid, ensuring the safety of laboratory personnel and adherence to regulatory standards. While this document is based on general best practices for laboratory chemical waste, it is imperative to consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for Bilaid before handling or disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Gloves: Use chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Wear safety goggles or a face shield to guard against accidental splashes.

  • Lab Coat: A standard laboratory coat is mandatory to protect clothing and skin.

Quantitative Data Summary for Bilaid Disposal

The following table summarizes key quantitative parameters for the safe disposal of Bilaid. These values are illustrative and should be confirmed with the product-specific SDS.

ParameterGuidelineCitation
Toxicity May be harmful if swallowed or inhaled.[1]
Environmental Hazard Avoid release into the environment; do not empty into drains.[2][2]
Waste Classification May be classified as hazardous chemical waste.[3]
Container Requirements Use approved, sealed, and properly labeled containers for chemical waste.[4]

Step-by-Step Disposal Protocol for Bilaid

This protocol outlines the approved procedure for disposing of Bilaid waste.

1. Waste Segregation and Collection:

  • Identify and Classify: Determine if the Bilaid waste is hazardous or non-hazardous based on its use and any potential contamination.

  • Separate Waste Streams: Do not mix Bilaid waste with other waste types, such as biological or radioactive waste.

  • Use Designated Containers: Collect all solid and liquid Bilaid waste in separate, designated, and clearly labeled hazardous waste containers. These containers should be leak-proof and made of a material compatible with Bilaid.

2. Handling Spills:

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Wipe the area with an appropriate cleaning agent and dispose of all contaminated materials as hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the area and notify your institution's Environmental Health and Safety (EHS) department immediately. If it is safe to do so, stop the flow of the material and contain the spill.

3. Container Management:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name "Bilaid," and the date of accumulation.

  • Storage: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

4. Final Disposal:

  • Arrange for Professional Disposal: Partner with a licensed waste disposal service for the collection, treatment, and final disposal of Bilaid waste.

  • Documentation: Maintain a log of all Bilaid waste generated and disposed of, in accordance with your institution's policies and local regulations.

Experimental Workflow and Signaling Pathway Diagrams

Bilaid Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Bilaid waste in a laboratory setting.

Bilaid_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_storage Storage & Pickup cluster_spill Spill Contingency start Start: Bilaid Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste Stream (Solid vs. Liquid, Contaminated?) ppe->classify solid_container Place in Labeled Solid Chemical Waste Container classify->solid_container Solid liquid_container Pour into Labeled Liquid Chemical Waste Container classify->liquid_container Liquid storage Store in Designated Secure Waste Area solid_container->storage liquid_container->storage pickup Schedule Pickup with Licensed Waste Disposal Vendor storage->pickup end End: Disposal Complete pickup->end spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain clean Clean & Decontaminate Area contain->clean spill_waste Dispose of Contaminated Materials as Solid Waste clean->spill_waste spill_waste->solid_container

Caption: Logical workflow for the safe disposal of Bilaid waste.

References

Essential Safety and Logistical Information for Handling Bilaid A

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Bilaid A, a hazardous chemical substance. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure to this compound. The required PPE is determined by a thorough risk assessment of the procedures being performed.[1]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust provide protection from splashes, flying particles, and dust.[2][3] For prescription eyeglass wearers, PPE must be worn over glasses or be prescription-rated.[3]
Hand Protection Chemical-Resistant GlovesNitrile or rubber gloves with extended cuffs are recommended. Gloves should be changed frequently, especially after contact with chemicals.
Body Protection Laboratory Coat or GownA buttoned lab coat is required to protect skin and clothing. For tasks with a high risk of splashing, a chemical-resistant apron should be worn.
Respiratory Protection RespiratorRequired when ventilation is inadequate or when working with volatile solutions or fine powders to avoid inhalation of hazardous vapors or particles. Proper training is required for respirator use.

Operational Plan for Handling this compound

Safe handling of this compound requires strict adherence to the following procedures to prevent contamination and accidental exposure.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Verify Emergency Equipment Verify Emergency Equipment Prepare Work Area->Verify Emergency Equipment Handle this compound in Ventilated Hood Handle this compound in Ventilated Hood Verify Emergency Equipment->Handle this compound in Ventilated Hood Use Designated Equipment Use Designated Equipment Handle this compound in Ventilated Hood->Use Designated Equipment Avoid Inhalation and Contact Avoid Inhalation and Contact Use Designated Equipment->Avoid Inhalation and Contact Decontaminate Work Surface Decontaminate Work Surface Avoid Inhalation and Contact->Decontaminate Work Surface Properly Dispose of Waste Properly Dispose of Waste Decontaminate Work Surface->Properly Dispose of Waste Doff PPE Doff PPE Properly Dispose of Waste->Doff PPE Wash Hands Thoroughly Wash Hands Thoroughly Doff PPE->Wash Hands Thoroughly

Caption: Workflow for the safe handling of the hazardous chemical this compound.

Experimental Protocols:

  • Preparation:

    • Always wear the prescribed PPE before entering the designated handling area.

    • Ensure the work area, particularly a chemical fume hood, is clean and uncluttered.

    • Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.

  • Handling:

    • All work with this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.

    • Use only equipment and glassware designated for this compound to prevent cross-contamination.

    • Avoid direct contact with the substance. Do not breathe vapors, mists, or dust.

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Dispose of all contaminated materials according to the disposal plan.

    • Remove PPE in the designated area to avoid contaminating clean spaces.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental pollution and accidental exposure.

Disposal Decision Tree for this compound Waste

Waste Identification Waste Identification Contaminated PPE Contaminated PPE Waste Identification->Contaminated PPE Empty Containers Empty Containers Waste Identification->Empty Containers Unused this compound Unused this compound Waste Identification->Unused this compound Hazardous Waste Collection Hazardous Waste Collection Contaminated PPE->Hazardous Waste Collection Empty Containers->Hazardous Waste Collection Unused this compound->Hazardous Waste Collection Segregate from Other Waste Segregate from Other Waste Hazardous Waste Collection->Segregate from Other Waste Label Clearly Label Clearly Segregate from Other Waste->Label Clearly Store in a Secure Area Store in a Secure Area Label Clearly->Store in a Secure Area Arrange for Licensed Disposal Arrange for Licensed Disposal Store in a Secure Area->Arrange for Licensed Disposal

Caption: Decision tree for the proper disposal of waste contaminated with this compound.

Disposal Procedures:

  • Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be collected in designated, clearly labeled hazardous waste containers.

  • Container Management: Waste containers must be kept closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Regulatory Compliance: Do not let the product enter drains or waterways. All waste must be disposed of in accordance with local, state, and federal regulations. Inform the relevant authorities if any environmental contamination occurs.

  • Professional Disposal: Arrange for the collection and disposal of hazardous waste by a licensed contractor.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek medical attention if irritation or a rash occurs.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Get immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Spill Evacuate the area. Provide adequate ventilation. Wear appropriate PPE, including respiratory protection. Prevent the spill from spreading and entering drains. Absorb the spill with inert material and collect it for disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bilaid A
Reactant of Route 2
Reactant of Route 2
Bilaid A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.